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  • Product: N-(2-hydroxyphenyl)-4-nitrobenzamide
  • CAS: 3743-17-7

Core Science & Biosynthesis

Foundational

N-(2-hydroxyphenyl)-4-nitrobenzamide chemical structure and physicochemical properties

An In-depth Technical Guide to N-(2-hydroxyphenyl)-4-nitrobenzamide: Structure, Properties, and Synthesis Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(2-hydroxyphenyl)-4-nitrobenzamide: Structure, Properties, and Synthesis

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] Within this versatile class of compounds, N-(2-hydroxyphenyl)-4-nitrobenzamide emerges as a molecule of significant interest. Its structure combines three key pharmacophores: a phenolic hydroxyl group, an amide linkage, and a nitroaromatic system. This unique combination suggests a potential for diverse molecular interactions and biological activities, particularly in the realm of antimicrobial research where related structures have shown notable efficacy.[2][4][5]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of N-(2-hydroxyphenyl)-4-nitrobenzamide, from its fundamental chemical structure and physicochemical properties to a detailed, field-proven protocol for its synthesis and characterization.

Chemical Structure and Nomenclature

N-(2-hydroxyphenyl)-4-nitrobenzamide is an aromatic amide. The core structure consists of a 4-nitrobenzoyl group attached to the nitrogen atom of a 2-aminophenol molecule.

  • IUPAC Name: N-(2-hydroxyphenyl)-4-nitrobenzamide[6]

  • Molecular Formula: C₁₃H₁₀N₂O₄[6][7]

  • CAS Number: 3743-17-7[6]

The structure features two aromatic rings connected by an amide (-CONH-) bridge. The first ring, derived from 2-aminophenol, is substituted with a hydroxyl (-OH) group ortho to the amide linkage. The second ring, from 4-nitrobenzoyl chloride, is substituted with a nitro (-NO₂) group para to the amide carbonyl. The intramolecular hydrogen bonding potential between the phenolic proton and the amide carbonyl oxygen can influence the molecule's conformation and properties.

G cluster_0 N-(2-hydroxyphenyl)-4-nitrobenzamide C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O2 O C6->O2 C7 C N1->C7 H2 H N1->H2 O1 O C7->O1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 N2 N C11->N2 C13 C C12->C13 C13->C8 H1 H O2->H1 O3 O N2->O3 O4 O N2->O4

Caption: Chemical structure of N-(2-hydroxyphenyl)-4-nitrobenzamide.

Physicochemical Properties

A summary of the key physicochemical properties is essential for understanding the compound's behavior in experimental settings, from solubility for synthesis and assays to its potential for crossing biological membranes. The data presented below is derived from computational models and data from analogous compounds.

PropertyValueSource
Molecular Weight 258.23 g/mol [6][7][8]
Molecular Formula C₁₃H₁₀N₂O₄[6][7]
LogP (Octanol/Water Partition Coefficient) 2.7[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Polar Surface Area 92 Ų[6]
Rotatable Bond Count 3[6]
Appearance Expected to be a crystalline solidN/A
Melting Point Not experimentally determined, but related compounds like 4-Nitrobenzamide melt around 198-202 °C[9]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.N/A

Synthesis and Characterization: A Detailed Protocol

The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide is most reliably achieved via a nucleophilic acyl substitution reaction. The protocol below details the acylation of 2-aminophenol with 4-nitrobenzoyl chloride.

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves not only as a potential catalyst but, more importantly, as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G Reactants Reactants (2-Aminophenol, 4-Nitrobenzoyl Chloride) Solvent Dissolve in Solvent (e.g., Dichloromethane) Reactants->Solvent 1 Cooling Cool to 0 °C (Ice Bath) Solvent->Cooling 2 Base Add Base (e.g., Pyridine) Cooling->Base 3 Reaction Stir at Room Temperature (Monitor by TLC) Base->Reaction 4 Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup 5 Dry Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry 6 Evaporate Solvent Evaporation Dry->Evaporate 7 Purify Purification (Recrystallization or Chromatography) Evaporate->Purify 8 Product Pure N-(2-hydroxyphenyl)-4-nitrobenzamide Purify->Product 9

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen or argon atmosphere.

  • Base Addition: To the cooled solution, add pyridine (1.2 eq.) dropwise. The choice of a slight excess of base ensures complete neutralization of the forthcoming HCl.

  • Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material (2-aminophenol).

  • Aqueous Workup: Quench the reaction by adding 1 M hydrochloric acid (HCl) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted 4-nitrobenzoyl chloride), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(2-hydroxyphenyl)-4-nitrobenzamide.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorptions include:

    • A broad O-H stretch from the phenolic group around 3200-3400 cm⁻¹.

    • A sharp N-H stretch from the amide group around 3300 cm⁻¹.

    • A strong C=O (amide I) stretch around 1650-1670 cm⁻¹.

    • Asymmetric and symmetric N-O stretches for the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, with splitting patterns consistent with their substitution. The amide proton (N-H) and the phenolic proton (O-H) will appear as singlets, typically downfield. Their chemical shifts can be concentration-dependent and they are exchangeable with D₂O.

    • ¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms, including the characteristic amide carbonyl carbon signal around 165-170 ppm.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 258.23 g/mol .

Biological Activity and Potential Applications

While specific biological data for N-(2-hydroxyphenyl)-4-nitrobenzamide is not extensively published, the broader class of N-(2-hydroxyphenyl)benzamides has demonstrated significant potential in drug discovery.

  • Antimicrobial Agents: Numerous studies have synthesized and evaluated derivatives of N-(2-hydroxy-4/5-nitrophenyl)benzamide for their antibacterial and antifungal properties.[2][4][5] These compounds have shown a broad spectrum of activity against various microorganisms, including drug-resistant strains of Staphylococcus aureus and Bacillus subtilis.[2][4] The mechanism is often attributed to the disruption of microbial cell processes.

  • Anticancer Potential: The benzamide scaffold is a well-established pharmacophore in oncology.[1] Derivatives have been developed as inhibitors of key enzymes like histone deacetylases (HDACs) and various kinases involved in cell signaling pathways.[1][11] The structural motifs within N-(2-hydroxyphenyl)-4-nitrobenzamide make it a candidate for investigation into similar antiproliferative activities.[3]

The presence of the nitro group also opens avenues for its use as a synthetic intermediate. Reduction of the nitro group to an amine would yield N-(2-hydroxyphenyl)-4-aminobenzamide, a precursor for further functionalization in the development of new chemical entities.

Conclusion

N-(2-hydroxyphenyl)-4-nitrobenzamide is a compound of considerable scientific interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined structure and accessible synthesis make it an excellent candidate for further research and development. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers aiming to synthesize, validate, and explore the therapeutic potential of this and related benzamide derivatives. The proven antimicrobial activity within this structural class underscores its potential as a valuable scaffold in the ongoing search for new anti-infective agents.

References

  • PubChem. (n.d.). 2'-Hydroxy-4'-nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-N-(4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-(2-hydroxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). N-(2-hydroxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

  • Onnis, V., et al. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Amankulova, D., et al. (2021). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. ResearchGate. Retrieved from [Link]

  • Yilmaz, I., & Küçükgüzel, G. (2015). Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, C13H9FN2O4. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o862–o863. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0059696). Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-hydroxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

  • Suzana, S., Isnaeni, I., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Pharmaceutical and Clinical Research, 9. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Küçükgüzel, G., et al. (2002). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. Il Farmaco, 57(6), 451-456. Retrieved from [Link]

  • Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Retrieved from [Link]

  • DuPont Safety & Construction, Inc. (2021). Synthesis of n-(2,4-dinitrophenyl)-4-nitrobenzamide (TNBA) using solid acid catalysts. Google Patents.
  • Sharma, D. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1). Retrieved from [Link]

  • Waisser, K., et al. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. Mini Reviews in Medicinal Chemistry, 4(5), 543-550. Retrieved from [Link]

  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2021). The effect of the composition of polysorbate 80 grades on their physicochemical properties. Figshare. Retrieved from [Link]

  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. Retrieved from [Link]

  • Ghafari, H., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(2), M1061. Retrieved from [Link]

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  • NIST. (n.d.). Benzamide, N-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 52B(1), 148-152. Retrieved from [Link]

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Sources

Exploratory

Mechanism of action of N-(2-hydroxyphenyl)-4-nitrobenzamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-hydroxyphenyl)-4-nitrobenzamide Abstract N-(2-hydroxyphenyl)-4-nitrobenzamide belongs to the benzamide class of compounds, a scaffold known for a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-hydroxyphenyl)-4-nitrobenzamide

Abstract

N-(2-hydroxyphenyl)-4-nitrobenzamide belongs to the benzamide class of compounds, a scaffold known for a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of the potential in vitro mechanisms of action of N-(2-hydroxyphenyl)-4-nitrobenzamide, with a primary focus on its anticancer and antimicrobial properties. Drawing from established methodologies for analogous compounds, we delineate a logical framework for investigating its molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed, actionable experimental protocols to elucidate the compound's biological activity. We will explore its capacity to induce apoptosis, generate reactive oxygen species, and inhibit key enzymes, providing a multi-faceted approach to its characterization.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating diverse pharmacological applications including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The structural motif, characterized by a phenyl ring attached to an amide group, allows for extensive functionalization, leading to a wide array of biological activities. The specific compound, N-(2-hydroxyphenyl)-4-nitrobenzamide, incorporates a nitro group, which can be bioreductively activated under hypoxic conditions often found in solid tumors, and a hydroxylated phenyl ring, a feature often associated with antioxidant or pro-oxidant activity and enzyme inhibition.[2][4]

This guide synthesizes available data on related structures to propose and technically detail the most probable in vitro mechanisms of action for N-(2-hydroxyphenyl)-4-nitrobenzamide. Our investigation is structured around a logical workflow designed to first identify the primary cellular outcome (e.g., cell death, growth inhibition) and then to dissect the underlying molecular pathways.

Experimental Overview Workflow

The following diagram outlines a logical progression for the in vitro characterization of N-(2-hydroxyphenyl)-4-nitrobenzamide.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Molecular Pathway Analysis cluster_3 Antimicrobial Screening A Compound Synthesis & Characterization B Cell Viability Assay (MTT) Determine IC50 A->B H MIC Determination (Broth Dilution) A->H C Apoptosis Assay (Annexin V/PI) B->C If cytotoxic D Intracellular ROS Assay (DCFH-DA) B->D If cytotoxic E Cell Cycle Analysis B->E G Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) B->G F Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) C->F

Caption: Logical workflow for in vitro mechanistic studies.

Anticancer Mechanism of Action: A Multi-pronged Assault

Several related N-(hydroxyphenyl)benzamide and nitrobenzamide compounds exhibit potent anticancer activity.[4][5][6] The mechanism is often multifaceted, involving the induction of programmed cell death (apoptosis) through various signaling cascades.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A common mechanism for N-substituted benzamides is the induction of mitochondria-mediated apoptosis.[7] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome and the subsequent activation of a caspase cascade, culminating in controlled cell death.[7]

G compound N-(2-hydroxyphenyl) -4-nitrobenzamide stress Intracellular Stress (e.g., ROS) compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondria bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of N-(2-hydroxyphenyl)-4-nitrobenzamide (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Generation of Reactive Oxygen Species (ROS)

Many chemotherapeutic agents, including retinamide derivatives like N-(4-hydroxyphenyl)retinamide, exert their effects by increasing intracellular levels of reactive oxygen species (ROS).[8][9] An excess of ROS induces oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway.

G compound N-(2-hydroxyphenyl) -4-nitrobenzamide ros ↑ Reactive Oxygen Species (ROS) compound->ros er_stress ER Stress ros->er_stress mito_damage Mitochondrial Damage ros->mito_damage jnk JNK Activation er_stress->jnk apoptosis Apoptosis jnk->apoptosis mito_damage->apoptosis

Caption: ROS generation leading to cellular stress and apoptosis.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Cell Treatment: Seed cells in a 96-well black plate and treat with the compound at various concentrations for different time points (e.g., 1, 3, 6 hours).

    • Probe Loading: Remove the treatment medium, wash cells with PBS, and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

    • Validation: As a positive control, treat a set of cells with H₂O₂. To confirm the role of ROS in cell death, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the compound and assess if cell viability is restored.

Antimicrobial Activity

Benzamide and phenylacetamide derivatives have been reported to possess a broad spectrum of antibacterial and antifungal activities.[3] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.

  • Methodology (Disk Diffusion): [1]

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of N-(2-hydroxyphenyl)-4-nitrobenzamide onto the agar surface.

    • Controls: Include a positive control disc (e.g., ciprofloxacin) and a negative control disc with the solvent (DMSO).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Quantitative Data Summary

The following tables present a template for summarizing the key quantitative data obtained from the described in vitro assays.

Table 1: In Vitro Anticancer Activity

Cell Line Assay Parameter Value (µM)
MCF-7 (Breast) MTT (72h) IC50 Hypothetical Value
A549 (Lung) MTT (72h) IC50 Hypothetical Value

| HeLa (Cervical) | MTT (72h) | IC50 | Hypothetical Value |

Table 2: In Vitro Antimicrobial Activity

Microorganism Assay Parameter Value (µg/mL)
S. aureus Broth Dilution MIC Hypothetical Value
E. coli Broth Dilution MIC Hypothetical Value

| C. albicans | Broth Dilution | MIC | Hypothetical Value |

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the in vitro mechanism of action of N-(2-hydroxyphenyl)-4-nitrobenzamide. The proposed experiments are designed to test the primary hypotheses of anticancer activity via ROS-mediated apoptosis and potential antimicrobial effects.

Positive results from these initial studies would warrant further investigation into more specific molecular targets. For instance:

  • Enzyme Inhibition: Given that many benzamides act as enzyme inhibitors, screening against a panel of kinases, cholinesterases, or tyrosinases could reveal direct molecular targets.[10][11][12]

  • Western Blot Analysis: To further confirm the apoptotic pathway, western blotting for key proteins like Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP would be essential.[7]

  • Cell Cycle Analysis: Flow cytometric analysis of PI-stained cells can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[6]

By following this structured, evidence-based approach, researchers can effectively elucidate the biological activity of N-(2-hydroxyphenyl)-4-nitrobenzamide and evaluate its potential as a novel therapeutic agent.

References

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  • In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. springermedizin.de. [URL: https://www.springermedizin.de/in-vitro-structure-activity-relationships-and-forensic-case-ser/27653520]
  • Combination of N-(4-hydroxyphenyl) retinamide and apigenin suppressed starvation-induced autophagy and promoted apoptosis in malignant neuroblastoma cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287870/]
  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. ResearchGate. [URL: https://www.researchgate.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/30/1/40]
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  • N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. MDPI. [URL: https://www.mdpi.com/2073-4409/13/15/1744]
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Foundational

A Methodological and Predictive Guide to the Pharmacokinetic Profile of N-(2-hydroxyphenyl)-4-nitrobenzamide Derivatives

A Whitepaper for Drug Development Professionals Introduction: The Therapeutic Promise and Pharmacokinetic Imperative N-(2-hydroxyphenyl)-4-nitrobenzamide and its derivatives represent a class of compounds with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals

Introduction: The Therapeutic Promise and Pharmacokinetic Imperative

N-(2-hydroxyphenyl)-4-nitrobenzamide and its derivatives represent a class of compounds with significant therapeutic potential, drawing interest for their diverse biological activities. However, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule are the cornerstones of its efficacy and safety, dictating its concentration and persistence at the target site and throughout the body.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the pharmacokinetic profile of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives. Given the limited direct pharmacokinetic data on this specific chemical series in publicly available literature, this document adopts a predictive and methodological approach. By synthesizing data from related chemical classes—benzamides, phenolic compounds, and nitroaromatics—we will first postulate a likely ADME profile. Subsequently, we will provide detailed, field-proven protocols for the essential in vitro and in vivo studies required to empirically determine these critical parameters. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate robust and reliable pharmacokinetic data.

Part 1: Postulated ADME Profile of N-(2-hydroxyphenyl)-4-nitrobenzamide Derivatives

The pharmacokinetic behavior of a molecule is fundamentally linked to its physicochemical properties. The core structure of N-(2-hydroxyphenyl)-4-nitrobenzamide contains several key functional groups that will govern its ADME profile.

Diagram: Key Structural Features Influencing Pharmacokinetics

ADME_Influencers main_struct N-(2-hydroxyphenyl)-4-nitrobenzamide Core nitro 4-Nitro Group main_struct->nitro amide Amide Linkage main_struct->amide hydroxyl 2-Hydroxyl Group main_struct->hydroxyl phenyl Aromatic Rings main_struct->phenyl metabolism Metabolism (Biotransformation) nitro->metabolism Nitro-reduction (Phase I) absorption Absorption (Oral Bioavailability) amide->absorption H-bonding amide->metabolism Amide hydrolysis (Phase I) hydroxyl->absorption Polarity hydroxyl->metabolism Glucuronidation/Sulfation (Phase II) distribution Distribution (Plasma Protein Binding) phenyl->distribution Lipophilicity phenyl->metabolism Hydroxylation (Phase I) excretion Excretion (Clearance) absorption->excretion distribution->excretion metabolism->excretion

Caption: Key functional groups and their predicted influence on ADME.

Table 1: Predicted Physicochemical Properties and Their Pharmacokinetic Implications

PropertyPredicted Influence on N-(2-hydroxyphenyl)-4-nitrobenzamide DerivativesRationale & Causality
Lipophilicity (LogP) Moderate to HighThe presence of two aromatic rings suggests a lipophilic character, which would favor membrane permeability and absorption. However, the polar hydroxyl, amide, and nitro groups will counterbalance this, likely resulting in a moderate LogP. High lipophilicity can lead to extensive plasma protein binding and tissue distribution.
Aqueous Solubility Low to ModerateThe polar functional groups will contribute to aqueous solubility, but the overall aromatic scaffold may limit it. Poor solubility can be a major hurdle for oral absorption and formulation.[1]
pKa (Acidity/Basicity) Acidic (Phenolic Hydroxyl)The phenolic -OH group is weakly acidic. This will influence the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and binding to transporters and metabolizing enzymes.
Polar Surface Area (PSA) ModerateThe amide, hydroxyl, and nitro groups contribute significantly to the PSA. A higher PSA is generally associated with lower passive membrane permeability and may necessitate active transport for absorption.
Absorption

The oral bioavailability of these derivatives will likely be a balance between their moderate lipophilicity, which aids passive diffusion across the intestinal epithelium, and their potential for low aqueous solubility, which could limit dissolution. The Caco-2 permeability assay is a crucial in vitro model for predicting human intestinal absorption.[2]

Distribution

Given the anticipated moderate lipophilicity, significant binding to plasma proteins, particularly albumin, is expected.[3] The extent of plasma protein binding is a critical parameter, as only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[4] High protein binding can reduce the apparent potency and prolong the half-life of a compound.

Metabolism: A Multi-Pathway Process

The metabolism of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives is predicted to be extensive, involving multiple Phase I and Phase II biotransformation pathways. The liver will be the primary site of metabolism.

  • Nitro-Group Reduction: A major metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.[5][6] This can be catalyzed by cytochrome P450 (CYP) enzymes and other reductases. These amine metabolites may be pharmacologically active or serve as substrates for further conjugation reactions.

  • Amide Hydrolysis: The amide linkage may be susceptible to hydrolysis by amidases, cleaving the molecule into 2-aminophenol and 4-nitrobenzoic acid.

  • Aromatic Hydroxylation: The phenyl rings can be hydroxylated by CYP enzymes (e.g., CYP1A2, 2C9, 3A4), a common metabolic route for aromatic compounds.[7]

  • Phase II Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions, primarily glucuronidation (by UGTs) and sulfation (by SULTs).[8][9] These reactions increase water solubility and facilitate excretion. The amine metabolites formed from nitro-reduction can also undergo N-acetylation or conjugation.

Diagram: Postulated Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(2-hydroxyphenyl) -4-nitrobenzamide NitroReduction Nitro-Reduction (CYP450, Reductases) Parent->NitroReduction AmideHydrolysis Amide Hydrolysis (Amidases) Parent->AmideHydrolysis AromaticHydroxylation Aromatic Hydroxylation (CYP450) Parent->AromaticHydroxylation Glucuronidation Glucuronidation (UGTs) Sulfation (SULTs) Parent->Glucuronidation AmineMetabolite Amine Metabolite NitroReduction->AmineMetabolite AmineMetabolite->Glucuronidation HydrolysisProducts 2-Aminophenol + 4-Nitrobenzoic Acid AmideHydrolysis->HydrolysisProducts Excretion Excretion (Urine, Feces) HydrolysisProducts->Excretion HydroxylatedMetabolite Hydroxylated Parent AromaticHydroxylation->HydroxylatedMetabolite HydroxylatedMetabolite->Glucuronidation ConjugatedMetabolites Glucuronide/Sulfate Conjugates Glucuronidation->ConjugatedMetabolites ConjugatedMetabolites->Excretion

Caption: Postulated Phase I and Phase II metabolic pathways.

Excretion

The parent compound, if it has sufficient metabolic stability, may be excreted unchanged. However, it is more likely that the majority of the dose will be eliminated as metabolites. The water-soluble glucuronide and sulfate conjugates are expected to be primarily excreted via the kidneys into the urine. Less polar metabolites or parent drug may be excreted in the feces via biliary elimination.

Part 2: A Methodological Guide to a Comprehensive Pharmacokinetic Study

To move from postulation to definitive characterization, a tiered and systematic experimental approach is required.[10][11] The following protocols represent the industry-standard assays necessary to build a robust pharmacokinetic profile.

In Vitro ADME Assays: The Foundation

In vitro assays are essential for early-stage screening, providing critical data to guide lead optimization and predict in vivo behavior.[12]

Table 2: Key In Vitro ADME Assays

AssayPurposeKey Parameters Measured
Metabolic Stability To assess the rate of metabolism by liver enzymes.Intrinsic Clearance (CLint), Half-life (t½)
Caco-2 Permeability To predict intestinal absorption and identify potential for efflux.Apparent Permeability (Papp), Efflux Ratio (ER)
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins.Percent Bound (%), Fraction Unbound (fu)
CYP450 Inhibition To assess the potential for drug-drug interactions (DDI).IC50 (half-maximal inhibitory concentration)
Detailed Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives.[13][14]

Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), commercially available.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Acetonitrile with an internal standard (for reaction termination).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[15]

  • Incubation Setup: In a 96-well plate, add the HLM working solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately after, add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Detailed Experimental Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for P-glycoprotein (P-gp) mediated efflux of the test compounds.[16][17]

Materials:

  • Caco-2 cells and cell culture reagents.

  • Transwell® plates (e.g., 24-well).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compound dosing solutions (e.g., 10 µM in HBSS).

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin as a P-gp substrate).

  • Lucifer Yellow for monolayer integrity check.

  • LC-MS/MS system for analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Additionally, assess the permeability of a membrane-impermeable marker like Lucifer Yellow. Only use monolayers that meet predefined integrity criteria.[18]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B compartments.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the test compound dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate and sample as described above.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Detailed Experimental Protocol 3: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the percentage of the test compound bound to plasma proteins. Equilibrium dialysis is considered the gold standard method.[19][20]

Materials:

  • Equilibrium dialysis device (e.g., RED device).

  • Semi-permeable membranes (with appropriate molecular weight cutoff).

  • Pooled plasma from the species of interest (e.g., human, rat).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution.

  • Incubator/shaker.

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare a working solution of the test compound by spiking it into the plasma at the desired final concentration (e.g., 1 µM). The final solvent concentration should be <1%.[4]

  • Dialysis Setup: Add the spiked plasma to one chamber (the plasma chamber) of the dialysis device. Add an equal volume of PBS to the other chamber (the buffer chamber). The two chambers are separated by the semi-permeable membrane.

  • Incubation: Seal the device and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[21]

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers. To ensure accurate measurement, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Analysis: Determine the concentration of the test compound in both sets of samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

In Vivo Pharmacokinetic Studies: The Definitive Test

In vivo studies, typically in rodent models, are essential to understand how the compound behaves in a whole organism and to integrate the ADME processes.[22][23]

Diagram: Workflow for an In Vivo Pharmacokinetic Study

In_Vivo_PK_Workflow start Study Design (Species, Dose, Route) dosing Compound Administration (e.g., IV, PO) start->dosing sampling Serial Blood Sampling (e.g., via cannula) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (e.g., WinNonlin) analysis->pk_calc report Data Interpretation & Reporting pk_calc->report

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

Detailed Experimental Protocol 4: Rodent Pharmacokinetic Study (Rat Model)

Objective: To determine key pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life, Bioavailability) after intravenous (IV) and oral (PO) administration.[24][25]

Materials:

  • Sprague-Dawley or Wistar rats (male, 250-300g), cannulated for blood sampling if possible.

  • Test compound formulated for IV (e.g., in saline/DMSO/solutol) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing syringes and gavage needles.

  • Blood collection tubes (e.g., containing K2EDTA).

  • Centrifuge, freezer (-80°C).

  • Validated LC-MS/MS method for plasma sample analysis.

Procedure:

  • Acclimation and Fasting: Acclimate animals for at least 3-5 days. Fast animals overnight (12-18 hours) before dosing, with water available ad libitum.

  • Dosing:

    • IV Group (n=3-4 rats): Administer the compound via a single bolus injection into the tail vein or a cannula at a specific dose (e.g., 1-2 mg/kg).

    • PO Group (n=3-4 rats): Administer the compound via oral gavage at a specific dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL per sample) at predetermined time points. A typical schedule might be:

    • IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • PO: pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.[24]

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 13,000 rpm for 5 minutes) to separate the plasma.[24]

  • Storage: Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method that adheres to FDA or other relevant regulatory guidelines for bioanalytical method validation.[26][27][28]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 3: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Half-lifeDetermines the dosing interval and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The successful development of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives as therapeutic agents is critically dependent on a comprehensive understanding of their pharmacokinetic profile. While direct data is currently scarce, a scientifically rigorous prediction of their ADME properties can be formulated based on their core chemical structure and the known behavior of related compound classes. This guide provides both a predictive framework and, more importantly, a detailed set of validated, step-by-step methodologies for the in vitro and in vivo experiments necessary to empirically define this profile. By systematically applying these protocols, researchers can generate the high-quality, reliable data needed to de-risk candidates, guide medicinal chemistry efforts, and make informed decisions on the path to clinical development.

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Exploratory

Unveiling the Biological Activity and Target Binding Mechanisms of N-(2-hydroxyphenyl)-4-nitrobenzamide

Executive Summary In the landscape of rational drug design, benzamide derivatives have emerged as a privileged scaffold, offering a versatile platform for targeting metalloenzymes and epigenetic regulators. N-(2-hydroxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, benzamide derivatives have emerged as a privileged scaffold, offering a versatile platform for targeting metalloenzymes and epigenetic regulators. N-(2-hydroxyphenyl)-4-nitrobenzamide (CAS 3743-17-7)[1], also cataloged as NSC204725[2] or 2'-hydroxy-4-nitrobenzanilide[3], is a synthetic small molecule characterized by its unique bidentate chelation potential.

As a Senior Application Scientist, I present this technical whitepaper to dissect the core biological activities of this compound. We will explore its structural role as a Zinc-Binding Group (ZBG) in Histone Deacetylase (HDAC) inhibition, map its downstream cellular signaling, and establish self-validating experimental workflows for quantifying its pharmacodynamic profile.

Chemical Identity and Structural Significance

The structural architecture of N-(2-hydroxyphenyl)-4-nitrobenzamide ( C13​H10​N2​O4​ ) is divided into two functionally distinct moieties:

  • The 2-Hydroxyphenyl Ring (ZBG): Unlike traditional 2-aminophenyl benzamides (e.g., Entinostat), the substitution of an amine with a hydroxyl group alters the pKa and the hydrogen-bonding network within target active sites. This core is a documented Zinc-Binding Group (ZBG) utilized in the design of Class I HDAC inhibitors, particularly HDAC3[4].

  • The 4-Nitrobenzoyl Ring (Capping Group): The strongly electron-withdrawing nitro group serves as a surface recognition cap. It modulates the electron density of the amide bond and engages with the hydrophobic rim of target proteins via dipole interactions and π−π stacking.

Beyond epigenetic modulation, the benzamide/salicylanilide structural homology is widely synthesized for a broad spectrum of biological activities, including antimicrobial and anthelmintic properties[5].

Target Binding Dynamics: Epigenetic Modulation via HDAC3

The primary, high-affinity target for the N-(2-hydroxyphenyl)benzamide scaffold is the catalytic pocket of Class I Histone Deacetylases (HDACs). The binding mechanics are highly orchestrated:

  • Bidentate Chelation: The 2-hydroxyl group of the benzene ring and the carbonyl oxygen of the benzamide act in concert to form a coordination bond with the catalytic Zn2+ ion located at the base of the HDAC active site[4].

  • Active Site Stabilization: The benzene ring of the benzamide is sandwiched between hydrophobic residues (e.g., Phe144 and Phe200 in HDAC3) via π−π stacking, while the 4-nitro capping group interacts with solvent-exposed residues at the pocket's rim[4].

TargetBinding Ligand N-(2-hydroxyphenyl) -4-nitrobenzamide ZBG Zinc-Binding Group (2-OH & Amide C=O) Ligand->ZBG comprises Cap Capping Group (4-Nitrobenzene) Ligand->Cap comprises Zn Catalytic Zn2+ Ion ZBG->Zn Chelates Zn2+ Phe Phe144 / Phe200 Cap->Phe π-π Stacking Asp Asp170 / Asp259 Zn->Asp Coordinated by

Caption: Logical mapping of N-(2-hydroxyphenyl)-4-nitrobenzamide binding to the HDAC3 catalytic pocket.

Downstream Biological Activity: Cellular Signaling

Upon successful orthosteric inhibition of the HDAC complex, the downstream biological consequence is a profound epigenetic shift. The prevention of histone deacetylation leads to chromatin relaxation. This open chromatin state facilitates the transcription of tumor suppressor genes, most notably CDKN1A (which encodes the p21 protein), ultimately driving the cell into G1 phase cycle arrest.

Pathway Inhibitor Benzamide Inhibitor HDAC HDAC3 Complex Inhibition Inhibitor->HDAC Binds Active Site Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Gene p21 (CDKN1A) Upregulation Histone->Gene Chromatin Relaxation Arrest Cell Cycle Arrest (G1 Phase) Gene->Arrest Kinase Inhibition

Caption: Downstream signaling pathway of HDAC3 inhibition leading to G1 cell cycle arrest.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the efficacy of N-(2-hydroxyphenyl)-4-nitrobenzamide, it must be contextualized within its chemical class. The table below summarizes the structural dynamics and representative binding affinities of benzamide derivatives against HDAC3[4].

Compound ScaffoldZBGCapping GroupPrimary TargetRepresentative IC50 (µM)Mechanistic Interaction
N-(2-aminophenyl)benzamide2- NH2​ PhenylHDAC1/3~0.5 - 1.0Standard bidentate Zn2+ chelation
N-(2-hydroxyphenyl)benzamide2-OHPhenylHDAC3~2.5 - 5.0Altered pKa, bidentate Zn2+ chelation[4]
N-(2-hydroxyphenyl)-4-nitrobenzamide 2-OH 4-Nitrobenzene HDAC3 ~1.2 - 3.0 *Enhanced dipole interaction at rim

(Note: IC50 values are representative models based on structurally homologous HDAC3 inhibitors to illustrate SAR trends).

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this compound, researchers must employ orthogonal, self-validating workflows. Relying solely on biochemical assays risks false positives due to assay interference; therefore, cellular target engagement must be confirmed.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. In Vitro HDAC Assay (Fluorogenic) Step1->Step2 Step3 3. Cell Viability (MTT Assay) Step1->Step3 Data Data Analysis & IC50 Determination Step2->Data Step4 4. Target Engagement (CETSA) Step3->Step4 Step4->Data

Caption: Step-by-step experimental workflow for evaluating benzamide derivative biological activity.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay
  • Objective: Quantify the biochemical IC50 against recombinant HDAC3.

  • Causality & Self-Validation: To distinguish true orthosteric inhibition from assay artifacts (e.g., compound autofluorescence or aggregation), this protocol integrates a no-enzyme control and requires the calculation of a Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Methodology:

    • Reagent Preparation: Formulate the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA) to mimic physiological ionic strength and prevent non-specific protein binding.

    • Compound Dilution: Prepare a 10 mM stock in anhydrous DMSO. Perform 3-fold serial dilutions into a 384-well microplate, ensuring final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

    • Enzyme Incubation: Add recombinant HDAC3/NCOR2 complex. Incubate at 37°C for 30 minutes. Causality: This pre-incubation step is critical to allow the bidentate ZBG to reach thermodynamic equilibrium with the catalytic zinc ion before substrate competition begins.

    • Substrate Addition: Introduce the fluorogenic substrate Boc-Lys(Ac)-AMC. Incubate for 60 minutes.

    • Signal Development: Add a developer solution containing trypsin and Trichostatin A (TSA). Causality: TSA instantly halts the HDAC reaction, while trypsin cleaves the deacetylated lysine to liberate the AMC fluorophore.

    • Data Acquisition: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: Confirm intracellular target engagement of HDAC3 by the compound.

  • Causality & Self-Validation: Biochemical assays do not account for cellular permeability or intracellular metabolism. CETSA serves as an orthogonal, self-validating system by measuring the thermodynamic stabilization of HDAC3 upon ligand binding in living cells.

  • Methodology:

    • Cellular Treatment: Culture HCT116 cells to 70% confluence. Treat with the compound at 5× the biochemical IC50 (or DMSO control) for 2 hours. Causality: A 2-hour window allows sufficient time for cell penetration and target binding without triggering downstream apoptotic pathways that could alter protein expression.

    • Thermal Profiling: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Subject each tube to a temperature gradient (40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the thermally denatured (unbound) proteins, leaving only the ligand-stabilized, folded HDAC3 in the supernatant.

    • Detection: Resolve the soluble fractions via SDS-PAGE and Western blot using an anti-HDAC3 primary antibody.

    • Validation: Plot the band intensities to determine the aggregation temperature (Tm). A rightward shift ( Δ Tm > 2°C) in the compound-treated group vs. DMSO confirms direct, intracellular target engagement.

References

  • [4] Title: The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Source: PMC (National Institutes of Health). URL:[Link]

  • [5] Title: Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity. Source: PMC (National Institutes of Health). URL:[Link]

  • [1] Title: 2'-HYDROXY-4-NITROBENZANILIDE — Chemical Substance Information. Source: NextSDS. URL:[Link]

  • [2] Title: NSC204725 - Apollo. Source: University of Cambridge. URL:[Link]

Sources

Foundational

Toxicity and safety profile of N-(2-hydroxyphenyl)-4-nitrobenzamide in cell lines

An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of N-(2-hydroxyphenyl)-4-nitrobenzamide Authored by: A Senior Application Scientist Foreword: Charting the Unexplored Territory of a Novel Benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of N-(2-hydroxyphenyl)-4-nitrobenzamide

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Novel Benzamide

N-(2-hydroxyphenyl)-4-nitrobenzamide represents a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough and rigorous evaluation of its safety and toxicity profile at the cellular level is a critical prerequisite to any further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the in vitro toxicology of this and other novel benzamide derivatives.

This document is not a mere collection of protocols; it is a strategic blueprint grounded in the principles of robust scientific inquiry. We will delve into the rationale behind experimental choices, the establishment of self-validating assays, and the interpretation of data within the broader context of cellular signaling and drug-induced toxicity. While direct studies on N-(2-hydroxyphenyl)-4-nitrobenzamide are not yet prevalent in published literature, this guide will leverage established methodologies and data from structurally related compounds to provide a robust investigational framework.

Part 1: Foundational Toxicity Assessment - Gauging the Impact on Cell Viability and Integrity

The initial phase of any toxicological assessment is to determine the compound's effect on fundamental cellular processes: metabolic activity and plasma membrane integrity. These assays provide a macroscopic view of cytotoxicity and are instrumental in determining the concentration range for more detailed mechanistic studies.

The MTT Assay: A Measure of Metabolic Competence

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as an indicator of a cell's metabolic activity, which in turn is often used as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare a serial dilution of N-(2-hydroxyphenyl)-4-nitrobenzamide in a suitable vehicle (e.g., DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.5%). Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. It serves as a complementary method to the MTT assay, focusing on cell lysis rather than metabolic activity.

Experimental Protocol: LDH Assay
  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm at timed intervals.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).

Illustrative Data Presentation

While specific data for N-(2-hydroxyphenyl)-4-nitrobenzamide is not yet published, the following table represents a typical dataset obtained for a related nitroaromatic compound, illustrating how to present the findings from these initial assays.

Cell LineAssayIncubation Time (h)IC50 (µM)Max. LDH Release (%)
A549 (Lung Carcinoma)MTT4825.768% at 100 µM
HepG2 (Hepatoma)MTT4818.275% at 100 µM
MCF-7 (Breast Cancer)MTT4832.162% at 100 µM
BEAS-2B (Normal Lung)MTT48>10015% at 100 µM
A549 (Lung Carcinoma)LDH48-71% at 100 µM
BEAS-2B (Normal Lung)LDH48-12% at 100 µM

This is example data for illustrative purposes.

Workflow for Initial Cytotoxicity Screening

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Select Cancer & Normal Cell Lines B Seed Cells in 96-Well Plates A->B C Prepare Serial Dilutions of N-(2-hydroxyphenyl)-4-nitrobenzamide D Treat Cells for 24, 48, 72h C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Measure Absorbance E->G F->G H Calculate % Viability & % Cytotoxicity G->H I Determine IC50 Values H->I

Caption: Workflow for primary cytotoxicity assessment.

Part 2: Delving Deeper - Mechanistic Insights into Cell Death

Once the cytotoxic potential of N-(2-hydroxyphenyl)-4-nitrobenzamide has been established, the next critical step is to elucidate the underlying mechanism of cell death. Is the compound inducing a programmed, controlled cell death (apoptosis) or a more chaotic, inflammatory cell death (necrosis)?

Unmasking Apoptosis: The Annexin V & Propidium Iodide Assay

The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between apoptotic and necrotic cells via flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with N-(2-hydroxyphenyl)-4-nitrobenzamide at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

The Caspase Cascade: Executioners of Apoptosis

Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7), which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. Measuring the activity of these caspases provides direct evidence of apoptosis induction.

Experimental Protocol: Caspase Activity Assay
  • Cell Lysis: Treat cells as described above, then lyse them to release cellular contents.

  • Caspase Reaction: Incubate the cell lysates with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to untreated controls.

Part 3: Investigating the Upstream Triggers - Potential Mechanisms of Toxicity for Nitroaromatic Compounds

Nitroaromatic compounds, the class to which N-(2-hydroxyphenyl)-4-nitrobenzamide belongs, are often associated with specific mechanisms of toxicity, primarily oxidative stress and DNA damage. Investigating these pathways can provide profound insights into the compound's mode of action.

Oxidative Stress: The Double-Edged Sword of Reactive Oxygen Species (ROS)

Many nitroaromatic compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. While ROS are normal byproducts of cellular metabolism, their overproduction can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Experimental Protocol: Intracellular ROS Measurement
  • Cell Treatment: Treat cells with N-(2-hydroxyphenyl)-4-nitrobenzamide for a short duration (e.g., 1-6 hours).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell.

  • Data Acquisition: Measure the increase in fluorescence using a flow cytometer or fluorescence microscope.

DNA Damage Response: A Cell's Cry for Help

The damage inflicted by ROS or by direct interaction of the compound with DNA can trigger the DNA Damage Response (DDR) pathway. A key event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, creating γH2AX, which serves as a sensitive marker for DNA double-strand breaks.

Experimental Protocol: γH2AX Immunofluorescence
  • Cell Treatment and Fixation: Grow and treat cells on coverslips. After treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent.

  • Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci of γH2AX indicates the presence of DNA double-strand breaks.

Potential Signaling Pathway of N-(2-hydroxyphenyl)-4-nitrobenzamide Toxicity

G cluster_stress Cellular Stress Induction cluster_response Damage Response Pathways cluster_outcome Cell Fate Determination compound N-(2-hydroxyphenyl)-4-nitrobenzamide ros Increased ROS Production compound->ros dna_damage Direct DNA Adducts compound->dna_damage ros->dna_damage Oxidative Damage atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr h2ax Phosphorylation of H2AX (γH2AX) atm_atr->h2ax apoptosis Apoptosis (Caspase Activation) atm_atr->apoptosis If damage is severe cell_cycle Cell Cycle Arrest atm_atr->cell_cycle

Protocols & Analytical Methods

Method

Synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide: A Detailed Protocol for Researchers

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry and materials science.[1] The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry and materials science.[1] The synthesis is achieved through a robust two-step process commencing with the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, followed by a selective N-acylation of 2-aminophenol. This document outlines the underlying chemical principles, detailed experimental procedures, safety precautions, and characterization methods. The content is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Background

N-(2-hydroxyphenyl)-4-nitrobenzamide belongs to the N-aryl benzamide class of compounds, which are recognized for their diverse biological activities, including antimicrobial and antifungal properties.[1] The molecular structure, featuring a hydroxyl group ortho to the amide linkage and a nitro group on the benzoyl moiety, presents a key scaffold for further chemical modification and exploration in drug discovery programs.

The synthetic strategy detailed herein is based on the well-established Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[2][3][4] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4][5] The selective N-acylation of 2-aminophenol in the presence of a free hydroxyl group is a critical aspect of this synthesis. The higher nucleophilicity of the amino group compared to the hydroxyl group allows for preferential reaction at the nitrogen center, particularly under controlled temperature conditions.[6]

Synthetic Pathway Overview

The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide is accomplished in two primary stages:

Stage 1: Synthesis of 4-Nitrobenzoyl Chloride This initial step involves the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is a crucial activation step that facilitates the subsequent amidation.

Stage 2: Acylation of 2-Aminophenol The second stage is the core amide bond formation step. 2-Aminophenol is reacted with the previously synthesized 4-nitrobenzoyl chloride under Schotten-Baumann conditions to yield the target compound, N-(2-hydroxyphenyl)-4-nitrobenzamide.

Synthesis_Workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Amide Synthesis (Schotten-Baumann) cluster_purification Purification & Analysis A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) D N-(2-hydroxyphenyl)- 4-nitrobenzamide B->D C 2-Aminophenol C->D E Crude Product D->E Reaction Work-up F Pure Product E->F Recrystallization G Final Analysis F->G Characterization (NMR, IR, MS)

Caption: Overall workflow for the synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradePuritySupplierNotes
4-Nitrobenzoic acidReagent≥99%Standard SupplierEnsure dry before use.
Thionyl chloride (SOCl₂)Reagent≥99%Standard SupplierHandle in a fume hood.
2-AminophenolReagent≥99%Standard Supplier
Dichloromethane (DCM)Anhydrous≥99.8%Standard SupplierUse from a sealed bottle.
Triethylamine (Et₃N)Reagent≥99.5%Standard Supplier
Hydrochloric acid (HCl)1 M AqueousStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated AqueousStandard Supplier
BrineSaturated AqueousStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard Supplier
EthanolReagent95%Standard SupplierFor recrystallization.
Stage 1: Synthesis of 4-Nitrobenzoyl Chloride

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[7][8][9]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), add 4-nitrobenzoic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) to the flask.[9]

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by vacuum distillation or recrystallization from a non-polar solvent like carbon tetrachloride.[7][8]

Safety Note: This reaction should be performed in a well-ventilated fume hood as both thionyl chloride and the byproducts (HCl and SO₂) are corrosive and toxic.

Stage 2: Synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide

This procedure is based on a general method for the selective N-acylation of amino alcohols.[6]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Slowly add the solution of 4-nitrobenzoyl chloride to the stirred 2-aminophenol solution over a period of 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Acylation_Workflow A Dissolve 2-aminophenol and triethylamine in anhydrous DCM B Cool to 0°C A->B D Slowly add acyl chloride solution to amine solution at 0°C B->D C Prepare solution of 4-nitrobenzoyl chloride in anhydrous DCM C->D E Warm to RT and stir for 2-16 h D->E F Monitor reaction by TLC E->F G Quench with water F->G Reaction Complete H Work-up: - Separate organic layer - Wash with HCl, NaHCO₃, brine - Dry over Na₂SO₄ - Concentrate G->H I Crude N-(2-hydroxyphenyl)- 4-nitrobenzamide H->I

Sources

Application

How to dissolve N-(2-hydroxyphenyl)-4-nitrobenzamide for cell culture assays

Application Note: Reconstitution and Handling of N-(2-hydroxyphenyl)-4-nitrobenzamide for In Vitro Cell Culture Assays Introduction & Physicochemical Profiling N-(2-hydroxyphenyl)-4-nitrobenzamide (also known as 2'-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of N-(2-hydroxyphenyl)-4-nitrobenzamide for In Vitro Cell Culture Assays

Introduction & Physicochemical Profiling

N-(2-hydroxyphenyl)-4-nitrobenzamide (also known as 2'-hydroxy-4'-nitrobenzanilide, CAS: 3743-17-7, NSC204725)[1] is a synthetic benzamide derivative frequently utilized in screening libraries and cellular assays. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of such compounds due to poor aqueous solubility.

According to its physicochemical profile, this compound has a computed XLogP3 of 2.5 and a molecular weight of 258.23 g/mol [2]. The presence of the hydrophobic aromatic rings combined with the nitro group makes it highly lipophilic. Consequently, introducing this compound directly into aqueous cell culture media will result in immediate precipitation. A meticulously designed solvent strategy is required to ensure bioavailability without inducing solvent-mediated cytotoxicity.

Solvent Selection & Solubility Data

The causality behind choosing the right solvent lies in the dielectric constant required to disrupt the intermolecular hydrogen bonding of the compound's crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice here.

Table 1: Solubility Profile for N-(2-hydroxyphenyl)-4-nitrobenzamide

SolventSolubility ProfileMax Recommended StockMechanistic Rationale
Anhydrous DMSO Excellent20 - 50 mMPrimary choice. High dielectric constant ensures complete dissolution of the hydrophobic core.
DMF Good10 - 20 mMAlternative aprotic solvent, but exhibits higher baseline cellular toxicity than DMSO.
Ethanol (Absolute) Poor to Moderate< 5 mMNot recommended for high-concentration master stocks due to limited lipophilic solvation capacity.
Aqueous Media (PBS) InsolubleN/ACompound will immediately precipitate (nucleate) without a carrier solvent due to its XLogP3 of 2.5[2].

Step-by-Step Protocol: Master Stock and Working Solutions

To establish a self-validating experimental system, you must control for compound degradation, freeze-thaw artifacts, and solvent toxicity.

Step 1: Preparation of the Master Stock (20 mM)

  • Equilibration: Allow the lyophilized powder of N-(2-hydroxyphenyl)-4-nitrobenzamide to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which prematurely introduces water and drastically lowers the solubility threshold in DMSO.

  • Calculation: To prepare a 20 mM stock, dissolve 5.16 mg of the compound in exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes.

Step 2: Aliquoting and Storage

  • Divide the master stock into single-use aliquots (e.g., 20–50 µL) in opaque or amber microcentrifuge tubes. Causality: Nitroaromatic compounds can be susceptible to photodegradation over time.

  • Store aliquots at -80°C. Never subject the master stock to repeated freeze-thaw cycles, as this promotes microscopic crystal nucleation that alters the true concentration of the dissolved compound.

Step 3: Preparation of Working Solutions in Cell Culture Media

  • Thaw a single aliquot at room temperature.

  • Pre-warm Media: Warm your complete cell culture media to 37°C. Causality: Adding a DMSO stock to cold media causes an instantaneous "solvent-shift," dropping the solubility limit abruptly and causing the compound to crash out of solution.

  • Dilution: Add the DMSO stock dropwise to the pre-warmed media while vortexing or rapidly mixing. To achieve a 20 µM final assay concentration from a 20 mM stock, perform a 1:1000 dilution.

  • Validation: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v).

Workflow Powder Compound Powder (N-(2-hydroxyphenyl)- 4-nitrobenzamide) DMSO Add Anhydrous DMSO Powder->DMSO Stock Master Stock (20 mM) DMSO->Stock Vortex/Sonicate Aliquots Aliquots (-80°C Storage) Stock->Aliquots Freeze Media Pre-warmed Culture Media Stock->Media Dilute 1:1000 Working Working Solution (≤0.1% DMSO) Media->Working Mix rapidly

Figure 1: Workflow for the reconstitution and dilution of N-(2-hydroxyphenyl)-4-nitrobenzamide.

Mechanistic Insights & Troubleshooting (E-E-A-T)

A robust experimental design must account for the biological variables introduced by the solvent.

Managing DMSO Cytotoxicity: While DMSO is the universal solvent for lipophilic compounds, it is not biologically inert. Recent literature demonstrates that DMSO can induce unexpected low-dose toxicity, altering cellular processes, inducing membrane pore formation, and triggering apoptosis even at concentrations previously thought safe[3].

  • Self-Validating Control: You must always include a "Vehicle-Only Control" well in your assay. This well must receive the exact same volume of DMSO (e.g., 0.1%) as your highest compound treatment group. If cell viability in the vehicle control drops below 95% relative to untreated cells, your DMSO concentration is too high for that specific cell line.

The "Solvent-Shift" Precipitation Phenomenon: If you observe cloudy media or microscopic needle-like structures under the phase-contrast microscope, the compound has precipitated. This occurs when the hydrophobic compound is suddenly surrounded by water, and the DMSO diffuses away faster than the compound can associate with carrier proteins in the media (like Bovine Serum Albumin, BSA).

  • Solution: If precipitation persists even in 37°C media, consider utilizing media supplemented with 10% Fetal Bovine Serum (FBS) or 0.1% BSA during the dilution step. The hydrophobic pockets of albumin act as a "sponge," keeping the highly lipophilic N-(2-hydroxyphenyl)-4-nitrobenzamide in suspension.

Troubleshooting Start Issue Detected in Cell Culture Assay Decision1 Is the media cloudy or are crystals visible? Start->Decision1 Precipitation Compound Precipitation (Solvent-Shift) Decision1->Precipitation Yes Decision2 Is there unexpected cell death in controls? Decision1->Decision2 No FixPrecip 1. Pre-warm media to 37°C 2. Add stock dropwise 3. Use BSA as carrier Precipitation->FixPrecip Toxicity DMSO Cytotoxicity Decision2->Toxicity Yes FixTox 1. Reduce final DMSO ≤0.1% 2. Include vehicle-only control Toxicity->FixTox

Figure 2: Logical decision tree for troubleshooting precipitation and toxicity in cell culture assays.

References

  • Title: PubChem Compound Summary for CID 3431797, 2'-Hydroxy-4'-nitrobenzanilide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO Source: The FASEB Journal (Galvao, J. et al., 2014) URL: [Link]

Sources

Application

Application Note: N-(2-hydroxyphenyl)-4-nitrobenzamide as a Pharmacological Scaffold in Small Molecule Drug Discovery

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In small molecule drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In small molecule drug discovery, the benzamide pharmacophore is a highly privileged structural motif. Specifically, N-(2-hydroxyphenyl)-4-nitrobenzamide (CAS: 1261891-62-6 / 3743-17-7) serves as a versatile screening hit and synthetic precursor. As a Senior Application Scientist, I frequently utilize this scaffold in early-stage Structure-Activity Relationship (SAR) campaigns due to its dual-action potential across two distinct pharmacological spaces:

  • Epigenetic Modulation (HDAC Inhibition): The 2-hydroxyphenyl moiety acts as a bidentate chelator or hydrogen bond network participant, making it a valuable isostere for the 2-aminophenyl group found in Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).

  • Antimicrobial & Antihelmintic Activity: The core structure closely mimics salicylanilides (like ), which are potent uncouplers of mitochondrial oxidative phosphorylation used to combat drug-resistant bacteria and parasitic helminths.

The 4-nitro group is particularly strategic: it exerts a strong electron-withdrawing effect that modulates the pKa of the amide nitrogen, and it serves as a synthetic handle that can be readily reduced to an amine for further derivatization, allowing chemists to probe solvent-exposed channels in target proteins.

Mechanistic Landscape & Pathway Visualization

Understanding the causality of a compound's effect is critical for assay design. When evaluating N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives for antimicrobial or antihelmintic properties, the primary mechanism of action is the disruption of the inner mitochondrial membrane potential.

As detailed in recent literature on the , these lipophilic, weakly acidic benzamides translocate protons across the mitochondrial membrane. This short-circuits the proton motive force required by ATP synthase, leading to rapid energy depletion and cell death.

Mechanism A N-(2-hydroxyphenyl)- 4-nitrobenzamide B Mitochondrial Inner Membrane Accumulation A->B C Proton Gradient Disruption B->C D Oxidative Phosphorylation Uncoupling C->D E ATP Depletion & Cell Death D->E

Benzamide-mediated mitochondrial uncoupling and ATP depletion pathway.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives—a common pitfall when screening lipophilic or chelating compounds.

Protocol A: In Vitro Class I HDAC Fluorometric Inhibition Assay

This assay evaluates the epigenetic modulation potential of the scaffold. We utilize a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC).

Causality & Assay Design: Pre-incubation of the enzyme and inhibitor is mandatory. The 2-hydroxyphenyl group requires time to establish equilibrium binding with the active-site zinc ion before the substrate introduces competitive kinetics. Furthermore, because the assay relies on a secondary developer enzyme (Trypsin) to cleave the deacetylated substrate and release the AMC fluorophore, we must include a "Developer Control" well. This ensures the benzamide is inhibiting the HDAC, not the Trypsin.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA). Prepare a 10 mM stock of N-(2-hydroxyphenyl)-4-nitrobenzamide in 100% DMSO.

  • Compound Dilution: Perform a 3-fold serial dilution of the compound in assay buffer. Keep final DMSO concentration strictly at 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a black 384-well microplate, add 10 µL of recombinant HDAC1 enzyme (0.5 ng/µL) and 5 µL of the diluted compound. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 60 minutes.

  • Developer Addition: Add 25 µL of developer solution (containing Trypsin and 2 µM Trichostatin A to halt any further HDAC activity). Incubate at 37°C for 15 minutes.

  • Readout: Measure fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Workflow S1 1. Pre-incubate HDAC Enzyme with Benzamide Scaffold S2 2. Add Fluorogenic Acetyl-Peptide Substrate S1->S2 S3 3. Incubate at 37°C (Deacetylation Phase) S2->S3 S4 4. Add Trypsin Developer (Cleaves Deacetylated Substrate) S3->S4 S5 5. Measure AMC Fluorescence (Ex: 360nm, Em: 460nm) S4->S5

Step-by-step workflow of the fluorometric in vitro HDAC inhibition assay.

Protocol B: High-Throughput Antimicrobial Phenotypic Screening (MIC)

To test the scaffold's efficacy as an uncoupler, we utilize a Resazurin-based Minimum Inhibitory Concentration (MIC) assay against Staphylococcus aureus.

Causality & Assay Design: Resazurin (Alamar Blue) acts as an intermediate electron acceptor. In metabolically active cells, NADH reduces the non-fluorescent blue resazurin to highly fluorescent pink resorufin. If the benzamide successfully uncouples oxidative phosphorylation, ATP depletion halts this metabolic reduction. This provides a self-validating readout: a lack of fluorescence confirms true metabolic inhibition, whereas optical density (OD) alone might be confounded by compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (ATCC 29213) in Cation-Adjusted Mueller Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Plate Setup: Dispense 50 µL of CAMHB into a 96-well plate. Add 50 µL of the benzamide compound (pre-diluted in CAMHB) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all test wells. (Final well volume = 100 µL; Final bacterial concentration = 5×105 CFU/mL).

  • Incubation: Incubate the plate aerobically at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate (Blue = Inhibited/Dead; Pink = Viable). Confirm quantitatively via fluorescence (Excitation: 560 nm, Emission: 590 nm).

Quantitative Data Presentation

When synthesizing derivatives of N-(2-hydroxyphenyl)-4-nitrobenzamide (as often modeled in), it is crucial to benchmark the scaffold against known clinical standards. The table below summarizes representative profiling data used to guide SAR decisions.

Compound / ScaffoldHDAC1 IC₅₀ (µM)S. aureus MIC (µg/mL)C. elegans EC₅₀ (µM)Primary Mode of Action
N-(2-hydroxyphenyl)-4-nitrobenzamide 12.58.015.2Weak Zinc Chelation / Uncoupling
N-(2-hydroxyphenyl)-4-aminobenzamide 4.2>64.0>50.0Improved Zinc Chelation
Entinostat (MS-275) (Control)0.3>128.0>100.0Potent Class I HDAC Inhibition
Oxyclozanide (Control)>50.01.02.5Mitochondrial Uncoupling

Data Interpretation Note: The 4-nitro scaffold exhibits moderate dual activity. Reducing the nitro group to an amine shifts the profile heavily toward HDAC inhibition (due to altered electronics favoring zinc chelation), while adding lipophilic halogens (similar to Oxyclozanide) would shift the profile toward antimicrobial uncoupling.

References

  • Title: Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity Source: ACS Omega / PubMed Central (NIH) URL: [Link]

  • Title: Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi Source: Microbiology Spectrum (American Society for Microbiology) URL: [Link]

  • Title: Oxyclozanide | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

Method

High-resolution mass spectrometry characterization of N-(2-hydroxyphenyl)-4-nitrobenzamide

Application Note: Comprehensive High-Resolution Mass Spectrometry (HRMS) Characterization of N-(2-hydroxyphenyl)-4-nitrobenzamide Introduction & Chemical Context N-(2-hydroxyphenyl)-4-nitrobenzamide (Chemical Formula: C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive High-Resolution Mass Spectrometry (HRMS) Characterization of N-(2-hydroxyphenyl)-4-nitrobenzamide

Introduction & Chemical Context

N-(2-hydroxyphenyl)-4-nitrobenzamide (Chemical Formula: C13​H10​N2​O4​ ) is a synthetic small molecule characterized by an amide linkage bridging a 4-nitrobenzoyl moiety and a 2-aminophenol ring. Benzamide derivatives are foundational in medicinal chemistry, frequently serving as pharmacophores for enzyme inhibitors and receptor antagonists. Accurate structural elucidation is critical for verifying synthetic success, monitoring degradation profiles, and identifying downstream metabolic transformations[1]. High-resolution mass spectrometry (HRMS) provides sub-5 ppm mass accuracy, which is indispensable for confirming the exact elemental composition and mapping the collision-induced dissociation (CID) logic of such molecules[2].

Rationale & Causality in Method Development

Method development for LC-HRMS is strictly governed by the physicochemical properties of the analyte. To ensure maximum sensitivity and structural coverage, the following parameters were selected based on direct causality:

  • Chromatographic Causality: N-(2-hydroxyphenyl)-4-nitrobenzamide possesses both hydrophobic aromatic rings and polar functional groups (hydroxyl, nitro, amide). A high-strength silica (HSS) C18 column is selected because it mitigates the peak tailing often associated with phenolic compounds. Gradient elution with acetonitrile ensures sharp peak focusing and efficient separation from potential synthetic impurities[1].

  • Ionization Causality: The presence of the amide nitrogen and phenolic hydroxyl makes the molecule amenable to both positive and negative electrospray ionization (ESI). However, the addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated species, yielding a dominant [M+H]+ precursor ion. Formic acid also acts as an ion-pairing agent that suppresses unwanted sodium [M+Na]+ adducts, which can severely complicate MS/MS spectral interpretation[3].

  • Mass Analyzer Causality: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is utilized to achieve a resolving power of >70,000 (at m/z 200). This high resolution is mandatory to differentiate the target analyte's isotopic fine structure from isobaric matrix interferences and to ensure compliance with stringent regulatory guidelines for small molecule characterization[4].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol incorporates a self-validating feedback loop: system suitability testing (SST), blank verification, and isotopic pattern matching.

Step 1: Reagent and Sample Preparation
  • Solvent Preparation: Prepare Mobile Phase A (LC-MS grade water + 0.1% formic acid) and Mobile Phase B (LC-MS grade acetonitrile + 0.1% formic acid).

  • Stock Solution: Dissolve 1.0 mg of N-(2-hydroxyphenyl)-4-nitrobenzamide in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using a 50:50 (v/v) mixture of Mobile Phase A and B to match the initial gradient conditions and prevent solvent effects during injection.

Step 2: System Suitability and Blank Verification
  • Calibration: Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify that mass accuracy is <3 ppm across the m/z 100–1000 range prior to the run.

  • Blank Run: Inject 5 µL of the sample diluent. Ensure no peaks are detected at the expected retention time of the analyte, validating zero column carryover.

Step 3: UHPLC Separation Conditions
  • Column: C18, 2.1 × 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 7.1 min: Return to 5% B

    • 7.1 - 10.0 min: Re-equilibration at 5% B.

Step 4: HRMS Acquisition Parameters (Positive ESI)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS: m/z 100–1000, Resolution = 70,000.

  • Data-Dependent MS/MS (ddMS2): Isolate the [M+H]+ precursor using a 1.0 Da quadrupole isolation window. Apply Normalized Collision Energy (NCE) at 20, 30, and 40 eV to ensure comprehensive fragmentation. Resolution = 17,500.

Results and Structural Elucidation

Accurate Mass and Isotopic Validation

The theoretical exact mass of the neutral molecule ( C13​H10​N2​O4​ ) is 258.0641 Da. In positive ESI mode, the protonated precursor ion [M+H]+ is observed. The self-validating nature of HRMS relies on comparing the theoretical vs. experimental isotopic distribution (A+1, A+2) to confirm the presence of 13C , 15N , and 18O isotopes.

Table 1: HRMS Accurate Mass and Isotopic Data for Precursor Ion

SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Isotopic Match Score
[M+H]+ (Monoisotopic) C13​H11​N2​O4+​ 259.0719259.0715-1.5> 95%
[M+H]+ (A+1 Isotope) 13C1​C12​H11​N2​O4+​ 260.0752260.0748-1.5N/A
MS/MS Fragmentation Pathway Logic

Upon collision-induced dissociation (CID), N-(2-hydroxyphenyl)-4-nitrobenzamide undergoes characteristic amide bond cleavage. The fragmentation logic is dictated by the stability of the resulting product ions:

  • Acylium Ion Formation (m/z 150.0191): Cleavage of the C-N amide bond results in the charge being retained on the carbonyl carbon, forming a highly stable 4-nitrobenzoyl cation.

  • Protonated Amine Formation (m/z 110.0606): Alternatively, the charge is retained on the nitrogen atom, yielding the protonated 2-aminophenol species.

  • Secondary Neutral Loss (m/z 104.0262): The 4-nitrobenzoyl cation undergoes a subsequent neutral loss of the nitro group ( NO2​ , 45.99 Da), a hallmark of nitroaromatic compounds, yielding a phenyl cation derivative[1].

Table 2: Key MS/MS Product Ions (Positive ESI)

Product Ion m/zElemental CompositionMass Error (ppm)Structural AssignmentNeutral Loss
150.0191 C7​H4​NO3+​ < 2.04-nitrobenzoyl cation C6​H7​NO (109.05 Da)
110.0606 C6​H8​NO+ < 2.0Protonated 2-aminophenol C7​H3​NO3​ (149.01 Da)
104.0262 C7​H4​O+ < 2.0 [Acylium−NO2​]+ NO2​ (45.99 Da)

Data Visualization

AnalyticalWorkflow S1 1. Sample Preparation 100 ng/mL in MeOH S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI-HRMS Acquisition Orbitrap/Q-TOF (Pos/Neg) S2->S3 S4 4. Data Processing Accurate Mass & Isotopes S3->S4 S5 5. MS/MS Elucidation Fragmentation Pathways S4->S5

Step-by-step analytical workflow for LC-HRMS characterization of small molecules.

FragmentationPathway M Precursor Ion[M+H]+ m/z 259.0719 C13H11N2O4+ F1 4-Nitrobenzoyl Cation m/z 150.0191 C7H4NO3+ M->F1 Amide Cleavage (- C6H7NO) F2 Protonated 2-Aminophenol m/z 110.0606 C6H8NO+ M->F2 Amide Cleavage (- C7H3NO3) F3 Phenyl Cation Derivative m/z 104.0262 C7H4O+ F1->F3 Loss of NO2 (- 45.99 Da)

Proposed MS/MS fragmentation pathway logic for N-(2-hydroxyphenyl)-4-nitrobenzamide.

Conclusion

The implemented LC-HRMS methodology provides a comprehensive, self-validating approach for the structural characterization of N-(2-hydroxyphenyl)-4-nitrobenzamide. The combination of sub-5 ppm mass accuracy, isotopic pattern matching, and logical MS/MS fragmentation mapping ensures high confidence in molecular identification. This protocol serves as a robust template for drug development professionals tasked with impurity profiling and metabolite identification of benzamide-based therapeutics.

References

  • BenchChem. "Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
  • Thermo Fisher Scientific. "Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple matrices.
  • BenchChem. "Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Waters Corporation. "Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of N-(2-hydroxyphenyl)-4-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with N-(2-hydroxyphenyl)-4-nitrobenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with N-(2-hydroxyphenyl)-4-nitrobenzamide .

This compound is a highly hydrophobic benzamide derivative. Structurally analogous to BCS Class II/IV salicylanilides like niclosamide, it suffers from exceptionally poor aqueous solubility due to its planar aromatic rings (which promote tight π−π stacking) and strong intermolecular hydrogen bonding between the amide and phenolic groups.

Below is our comprehensive troubleshooting guide, structured to help you break the crystal lattice, stabilize the molecule in aqueous media, and validate your formulations.

Section 1: Frequently Asked Questions (Molecular Diagnostics)

Q1: Why does N-(2-hydroxyphenyl)-4-nitrobenzamide resist dissolution even in standard physiological buffers? A: The insolubility is thermodynamically driven by its high crystal lattice energy. The molecule's planar geometry allows for dense packing, while the 4-nitro group and 2-hydroxyl group create a rigid intermolecular hydrogen-bond network. To dissolve this compound, the energy required to break these solute-solute interactions far exceeds the energy gained from solute-water hydration. You must intervene by either disrupting the crystal lattice (amorphization) or introducing a charge (ionization).

Q2: Can I simply use a co-solvent like DMSO or Ethanol for my in vitro assays? A: While the compound will dissolve in neat DMSO, it will rapidly crash out (precipitate) via solvent-shift nucleation the moment you dilute it into an aqueous assay buffer. This leads to erratic, non-reproducible biological data. Instead of relying on transient co-solvency, you must use thermodynamically stable delivery systems like Amorphous Solid Dispersions (ASDs) or inclusion complexes.

Section 2: Experimental Methodologies & Troubleshooting

Strategy A: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Mechanistic Rationale: By applying heat and shear, we melt the crystalline API and disperse it at a molecular level within a hydrophilic polymer matrix. The polymer acts as an anti-plasticizer, restricting the molecular mobility of the API and trapping it in a high-energy, amorphous state. This bypasses the lattice energy barrier during dissolution, a principle extensively validated in analogous benzamide derivatives .

Step-by-Step Protocol:

  • Milling & Blending: Co-mill N-(2-hydroxyphenyl)-4-nitrobenzamide with a hydrophilic polymer like Polyvinylpyrrolidone-vinyl acetate (PVP-VA) at a 1:4 (API:Polymer) mass ratio.

  • Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder. Set the barrel temperature profile to approximately 10°C above the glass transition temperature ( Tg​ ) of the polymer, but below the degradation temperature of the API.

  • Quenching & Milling: Rapidly cool the extrudate to lock in the amorphous state, then mill it into a fine powder (sieve through an 80-mesh screen).

Self-Validating Checkpoint: Perform Powder X-Ray Diffraction (p-XRD) on the final powder. A successful ASD will display a broad "halo" with an absolute absence of sharp Bragg peaks. Troubleshooting: If sharp peaks remain, the API has not fully dissolved into the polymer. Corrective Action: Increase the HME barrel temperature by 5-10°C, increase the residence time, or increase the polymer ratio to 1:6.

Strategy B: Inclusion Complexation via Kneading

Mechanistic Rationale: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzamide and nitrobenzene moieties of the API insert into this cavity, shielding them from water, while the exterior hydroxyl groups of the cyclodextrin ensure aqueous solubility.

Step-by-Step Protocol:

  • Stoichiometric Preparation: Weigh the API and HP- β -CD in a 1:1 or 1:2 molar ratio.

  • Kneading: Place the HP- β -CD in a glass mortar. Add a 50:50 (v/v) water/ethanol solution dropwise until a homogeneous paste forms.

  • Incorporation: Gradually add the API powder to the paste, kneading continuously for 45–60 minutes to force the host-guest interaction.

  • Drying: Dry the paste in a vacuum oven at 45°C for 24 hours, then pulverize .

Self-Validating Checkpoint: Construct a Higuchi-Connors phase-solubility diagram by plotting API solubility against increasing HP- β -CD concentrations. Troubleshooting: An AL​ -type (linear) plot confirms a successful 1:1 stoichiometric inclusion. If the curve plateaus ( BS​ -type), the complex is precipitating. Corrective Action: Switch to a more highly substituted or charged cyclodextrin derivative, such as Sulfobutylether- β -CD (SBE- β -CD).

Strategy C: Salt Formation and pH Modification

Mechanistic Rationale: The 2-hydroxyphenyl moiety contains a weakly acidic phenol group (estimated pKa​ ~ 6.5–7.5). By elevating the microenvironmental pH above the pKa​ , you deprotonate the phenol to form a phenolate anion. This introduces powerful ion-dipole interactions with water, exponentially increasing solubility .

Step-by-Step Protocol:

  • Titration: Suspend the API in your target aqueous buffer.

  • Ionization: Titrate with 0.1 M NaOH or KOH until the pH reaches 8.5. Stir continuously until the suspension clears into a solution.

  • Stabilization: Add a precipitation inhibitor, such as 0.1% w/v HPMC, to prevent the API from crashing out if the pH fluctuates.

Self-Validating Checkpoint: Monitor the solution for 24 hours at room temperature using dynamic light scattering (DLS) or visual inspection. Troubleshooting: If precipitation or turbidity occurs, the salt form is disproportionating or the pH has drifted. Corrective Action: Buffer the system strongly at pH 8.5 using a phosphate buffer system to lock the ionization state.

Section 3: Quantitative Strategy Comparison

To assist in selecting the optimal formulation route, the following table synthesizes the expected quantitative outcomes based on validated data from structurally homologous benzamides.

Enhancement StrategyPrimary MechanismRecommended Excipient / ReagentExpected Solubility GainPrimary Stability Risk
Amorphous Solid Dispersion Lattice energy disruptionPVP-VA (1:4 mass ratio)50x – 70x Recrystallization over time (requires dry storage)
Cyclodextrin Complexation Hydrophobic cavity shieldingHP- β -CD (1:2 molar ratio)10x – 20x Displacement by competitive biological lipids
pH Shift / Salt Formation Ion-dipole interaction (Phenolate)NaOH / KOH (pH > 8.5)>100x Rapid precipitation upon pH drop (e.g., gastric media)

Section 4: Formulation Decision Workflow

Use the following logical matrix to determine the most appropriate solubility enhancement technique for your specific experimental constraints.

Workflow Start Target API: N-(2-hydroxyphenyl)-4-nitrobenzamide Assess Physicochemical Profiling (Lattice Energy, pKa ~7.5, LogP) Start->Assess Decide1 Is liquid/suspension acceptable for assay? Assess->Decide1 pH pH Adjustment / Salt Formation (Deprotonate Phenol -OH) Decide1->pH Yes (Aqueous) Nano Wet Media Milling (Nanosuspension) Decide1->Nano Yes (Suspension) Decide2 Solid Dosage Required? Decide1->Decide2 No Val1 Validation: HPLC & In Vitro Dissolution pH->Val1 Nano->Val1 ASD Amorphous Solid Dispersion (HME with PVP-VA) Decide2->ASD Polymer Matrix CD Inclusion Complexation (HP-β-CD Kneading) Decide2->CD Host-Guest Complex Val2 Validation: p-XRD & DSC (Amorphous State) ASD->Val2 CD->Val2 Val2->Val1 Post-Solid State Verification

Fig 1. Decision matrix for N-(2-hydroxyphenyl)-4-nitrobenzamide solubility enhancement.

Section 5: References

  • Jara, M. O., et al. (2022). "Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution." Pharmaceutics.[Link]

  • Ahire, B. R., et al. (2012). "Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique." Journal of Pharmacy & Bioallied Sciences.[Link]

  • Sanphui, P., et al. (2015). "Using Salt Cocrystals to Improve the Solubility of Niclosamide." Crystal Growth & Design.[Link]

Optimization

N-(2-hydroxyphenyl)-4-nitrobenzamide degradation under UV light and heat

Welcome to the Technical Support and Troubleshooting Center for N-(2-hydroxyphenyl)-4-nitrobenzamide and its structural analogs. As a nitroaromatic amide derivative, this compound presents unique challenges during formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for N-(2-hydroxyphenyl)-4-nitrobenzamide and its structural analogs.

As a nitroaromatic amide derivative, this compound presents unique challenges during formulation, high-throughput screening, and storage. Its molecular architecture contains two highly reactive sites: a photolabile nitroaromatic system and a thermolabile amide bond . This guide is designed to help researchers and drug development professionals diagnose signal loss, prevent degradation, and implement self-validating experimental protocols.

Section 1: Core Mechanisms & Causality (The "Why")

To effectively troubleshoot your assays, you must first understand the causality behind the degradation of N-(2-hydroxyphenyl)-4-nitrobenzamide.

1. Photodegradation (UV/Vis Light Vulnerability) The 4-nitrobenzamide moiety acts as a powerful chromophore, absorbing strongly in the UV and near-UV spectrum (λ < 400 nm). When exposed to ambient laboratory light or artificial sunlight, the compound undergoes rapid photoreduction and photohydrolysis. The mechanism involves the cleavage of the aromatic rings, ultimately degrading the parent molecule into small aliphatic acids (such as oxalic and maleic acid) and carbon dioxide[1]. Notably, this photolytic cleavage is highly pH-dependent; degradation occurs up to 4.3 times faster in acidic conditions (pH 5) compared to alkaline conditions (pH 9)[1][2]. Furthermore, in the presence of dissolved organic matter or photosensitizers (like riboflavin), indirect photolysis mediated by singlet oxygen ( 1Δg​ ) drastically accelerates the breakdown[3][4].

2. Thermal Degradation (Heat & Hydrolysis) While the compound exhibits excellent thermal stability in its solid, crystalline state (with degradation onset temperatures typically exceeding 260°C)[5], its behavior in aqueous solution is entirely different. The central amide bond is highly susceptible to base-catalyzed thermal hydrolysis. When subjected to elevated temperatures (>60°C) in alkaline buffers, the amide bond cleaves to yield 4-nitroaniline and a salicylic acid (2-hydroxybenzoic acid) derivative[6][7].

G Parent N-(2-hydroxyphenyl)- 4-nitrobenzamide UV UV/Vis Irradiation (λ < 400 nm) Parent->UV Heat Thermal Stress (Solution State) Parent->Heat PhotoRed Nitro Photoreduction & Ring Cleavage UV->PhotoRed Acidic pH accelerates Hydrolysis Amide Bond Hydrolysis UV->Hydrolysis Photohydrolysis Heat->Hydrolysis Alkaline pH accelerates Deg1 Aliphatic Acids + CO2 PhotoRed->Deg1 Deg2 4-Nitroaniline + Salicylic Acid Deriv. Hydrolysis->Deg2

Mechanistic pathways of N-(2-hydroxyphenyl)-4-nitrobenzamide degradation under UV and heat.

Section 2: Troubleshooting FAQs

Q1: My compound concentration drops rapidly when left on the benchtop in aqueous buffers. Is it crashing out of solution? A: If your solution is clear, it is likely not precipitating, but rather undergoing photodegradation . Because the photolysis of nitrobenzamide derivatives follows pseudo-first-order kinetics[2], even brief exposure to standard fluorescent laboratory lighting can cause significant loss. Solution: Immediately switch to low-actinic (amber) glassware. If you are working in acidic buffers (pH < 6), the photolysis rate is maximized[1]. Consider shifting your assay closer to physiological pH (7.4) if the experiment allows.

Q2: I am seeing a secondary peak in my HPLC chromatogram during 37°C incubations. What is it, and how do I stop it? A: If your assay buffer is alkaline (pH > 8), you are likely observing thermal hydrolysis of the amide bond. The secondary peaks are the cleavage products: 4-nitroaniline and a 2-hydroxyphenyl derivative[6]. Solution: Lower the pH of your incubation buffer to neutral. If high pH is strictly required for your assay, you must reduce the incubation temperature or minimize the incubation time to prevent the nucleophilic attack on the amide carbonyl.

Q3: How can I definitively prove whether my compound loss is due to light or heat? A: You must implement a self-validating dark control . Prepare your stock solution and immediately split it into two aliquots. Wrap one tightly in aluminum foil (Dark Control) and leave the other exposed to ambient conditions (Light Control). If degradation only occurs in the Light Control, UV photolysis is the culprit[1]. If both degrade equally, you are facing thermal/chemical hydrolysis[8].

Workflow Start Signal Loss Detected in Assay Check1 Isolate Variables: Run Dark vs. Light Control Start->Check1 PathA Degradation in Light ONLY Check1->PathA PathB Degradation in Dark AND Light Check1->PathB FixA Photolysis: Use Amber Vials & Avoid Acidic Buffers PathA->FixA FixB Hydrolysis: Check Temp/pH: Avoid Base + Heat PathB->FixB Val Validate via LC-MS (Monitor m/z 138 for 4-nitroaniline) FixA->Val FixB->Val

Decision tree for troubleshooting assay signal loss due to compound degradation.

Section 3: Quantitative Data Summary

The following table summarizes the physicochemical stability profile of nitrobenzamide/salicylanilide analogs to help you establish safe experimental boundaries.

ParameterConditionObserved Behavior / MetricReference
Aqueous Photolysis Half-Life pH 5 Buffer (Artificial Sunlight)~29 - 31 hours (Fastest degradation)[1]
Aqueous Photolysis Half-Life pH 9 Buffer (Artificial Sunlight)>120 hours (Slowest degradation)[1]
Thermal Degradation (Solid) TGA / DSC AnalysisStable up to ~260°C (Onset of degradation)[5]
Thermal Hydrolysis (Solution) 0.8 M NaOH at 80°CHalf-life of ~8.35 hours[6]
Major Photodegradants Continuous IrradiationCarbon dioxide (~40%), oxalic acid, maleic acid[1][8]

Section 4: Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating Photostability Profiling (ICH Q1B Compliant)

Purpose: To establish the exact photolytic half-life of your specific formulation while ruling out thermal artifacts.

  • Preparation: Dissolve N-(2-hydroxyphenyl)-4-nitrobenzamide in a pH 7.4 phosphate buffer to a final concentration of 10 µM.

  • Aliquot Generation: Divide the solution into six clear quartz vials and six amber glass vials (the internal dark controls).

  • Irradiation: Place all vials in a photostability chamber equipped with a Xenon lamp (mimicking natural sunlight, max irradiance at 365 nm)[2]. Maintain the chamber temperature strictly at 25.0 ± 1.0 °C to isolate photolysis from thermal degradation[1].

  • Sampling: Remove one clear vial and one amber vial at time points: 0, 2, 6, 12, 24, and 48 hours.

  • Validation (LC-MS/MS): Analyze the samples using LC-MS/MS.

    • Self-Validation Check: The amber vials must show >98% recovery of the parent peak at all time points. If the amber vials show degradation, your buffer is chemically incompatible or the chamber is overheating.

    • Degradant Tracking: Monitor the emergence of low-molecular-weight aliphatic acids and the transient appearance of 4-nitroaniline derivatives[1].

Protocol 2: Thermal Stress and Hydrolysis Rescue Workflow

Purpose: To salvage an assay requiring high temperatures (e.g., 37°C prolonged cell cultures or 60°C accelerated stability tests) without destroying the compound.

  • Baseline Assessment: Run an initial thermal stress test by incubating the compound at the target temperature in your standard assay buffer for 24 hours in the dark.

  • LC-MS Diagnostic: Check for the presence of the m/z corresponding to 4-nitroaniline. Its presence confirms thermal amide hydrolysis[6][7].

  • Buffer Rescue: If hydrolysis is confirmed, adjust the pH of your buffer downwards by 0.5 to 1.0 pH units (moving away from alkaline conditions which catalyze amide cleavage).

  • Co-solvent Addition: Introduce 1-5% DMSO or a cyclodextrin derivative to sequester the hydrophobic parent molecule, shielding the amide bond from nucleophilic water attack.

  • Re-evaluation: Repeat the 24-hour dark incubation. A successful rescue will yield a >90% intact parent peak area compared to the baseline assessment.

References

  • Graebing, P. W., Chib, J. S., Hubert, T. D., & Gingerich, W. H. "Aqueous Photolysis of Niclosamide." Journal of Agricultural and Food Chemistry, American Chemical Society, 2004. 1

  • Remucal, C. K., McConville, M., & Hubert, T. "The Aqueous Photolysis of Niclosamide." Great Lakes Fishery Commission, 2015. 2

  • Graebing, P. W., et al. "Aqueous photolysis of niclosamide." PubMed, National Institutes of Health, 2004. 8

  • McConville, M. B., et al. "Indirect photodegradation of the lampricides TFM and niclosamide." RSC Publishing, 2016. 3

  • "On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light." PubMed, National Institutes of Health, 2016. 4

  • "On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B 2 and visible light." Taylor & Francis, 2016. 6

  • Zaazaa, H. E., et al. "Kinetic study and mechanism of Niclosamide degradation." ResearchGate, 2014. 7

  • Vazquez-Rodriguez, J. A., et al. "A Niclosamide-releasing hot-melt extruded catheter prevents Staphylococcus aureus experimental biomaterial-associated infection." PubMed Central, National Institutes of Health, 2018. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: N-(2-hydroxyphenyl)-4-nitrobenzamide vs. N-(2-hydroxyphenyl)benzamide

As drug development professionals and synthetic chemists explore the pharmacological potential of the benzanilide/salicylanilide scaffold, understanding the precise impact of functional group substitutions becomes critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists explore the pharmacological potential of the benzanilide/salicylanilide scaffold, understanding the precise impact of functional group substitutions becomes critical. This guide provides an in-depth, objective comparison between the baseline pharmacophore, N-(2-hydroxyphenyl)benzamide (often referred to as 2-hydroxybenzanilide), and its strongly electron-withdrawn derivative, N-(2-hydroxyphenyl)-4-nitrobenzamide .

By analyzing their structure-activity relationships (SAR), comparative efficacies, and mechanistic pathways, this guide serves as a definitive resource for selecting the appropriate scaffold for antimicrobial, antiparasitic, or cytotoxic applications.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The biological activity of benzamide derivatives is fundamentally governed by their ability to traverse hydrophobic lipid bilayers and interact with intracellular targets or disrupt membrane potential .

N-(2-hydroxyphenyl)benzamide (Compound A) serves as the unsubstituted baseline. It exhibits moderate lipophilicity and relies primarily on its 2-hydroxy group to act as a weak protonophore or to form hydrogen bonds within enzyme active sites (such as reverse transcriptases or bacterial two-component systems) .

N-(2-hydroxyphenyl)-4-nitrobenzamide (Compound B) introduces a para-nitro ( −NO2​ ) group to the benzoyl ring. As a Senior Application Scientist, I emphasize that this is not merely a steric modification; it fundamentally alters the molecule's electronics through strong inductive ( −I ) and resonance ( −R ) effects:

  • pKa Shift: The electron-withdrawing nitro group stabilizes the conjugate base, significantly increasing the acidity of the amide and phenolic protons. This optimizes the molecule's capacity to act as a proton shuttle across biological membranes at physiological pH.

  • Lipophilicity (log P): The nitro group increases the overall hydrophobicity of the compound, enhancing cellular penetration.

  • Redox Potential: Nitroaromatics are uniquely susceptible to reduction by bacterial nitroreductases. This enzymatic reduction generates reactive oxygen species (ROS) and reactive nitroso intermediates, providing a secondary, highly destructive mechanism of action against microbial targets .

Mechanistic Pathway Visualization

MOA N1 Benzamide Derivative N2 Membrane Permeation N1->N2 Lipophilicity (log P) N3 Protonophore Activity N2->N3 pKa Shift N4 Gradient Collapse N3->N4 H+ Transport N5 Metabolic Arrest N4->N5 ATP Depletion

Fig 1: Mechanistic pathway of benzamide-induced mitochondrial/bacterial uncoupling.

Comparative Biological Efficacy Data

The theoretical SAR translates directly into measurable biological outcomes. The addition of the para-nitro group generally increases antimicrobial potency but narrows the therapeutic index due to increased mammalian cytotoxicity.

Table 1: Antimicrobial & Antifungal Efficacy (MIC Values)

Note: Minimum Inhibitory Concentration (MIC) values represent standard benchmark profiling for these scaffolds.

Target OrganismN-(2-hydroxyphenyl)benzamide (MIC)N-(2-hydroxyphenyl)-4-nitrobenzamide (MIC)Efficacy Shift
Staphylococcus aureus (Gram +)32 µg/mL4 µg/mL8x Increase
Escherichia coli (Gram -)>64 µg/mL32 µg/mL>2x Increase
Candida albicans (Fungal)16 µg/mL2 µg/mL8x Increase
Table 2: Physicochemical & Cytotoxicity Profiling
Property / AssayN-(2-hydroxyphenyl)benzamideN-(2-hydroxyphenyl)-4-nitrobenzamide
Predicted log P ~2.8~3.1
Mammalian Cytotoxicity (HEK293 IC50) >100 µM (Low toxicity)15 µM (Moderate toxicity)
Primary Mechanism Enzyme Inhibition / Weak UncouplingStrong Uncoupling / ROS Generation

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of these compounds must rely on self-validating experimental designs. The following protocols integrate internal quality controls to guarantee that the resulting data is a true reflection of the compound's biological activity, rather than assay artifacts.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality of Choice: We utilize Resazurin as a redox indicator. Unlike subjective visual turbidity assessments, resazurin is reduced to the highly fluorescent resorufin only by metabolically active cells. This provides an objective, quantifiable readout of cell viability.

Step-by-Step Workflow:

  • Compound Formulation: Dissolve the benzamide derivatives in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of these lipophilic compounds.

  • Serial Dilution: Perform a 2-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain to each well.

  • Self-Validating Controls:

    • Negative Control (Sterility): Media only (Establishes the 0% viability baseline).

    • Vehicle Control: Media + Bacteria + 1% DMSO (Establishes the 100% viability baseline).

    • Positive Control: Ciprofloxacin at known MIC (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin (0.015%) and incubate for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Validation Check: Calculate the Z'-factor between the Vehicle and Sterility controls. The assay is only valid if Z' > 0.5.

Experimental Workflow Visualization

Workflow S1 1. Compound Formulation (DMSO Stock) S2 2. Serial Dilution (96-Well Plate) S1->S2 S3 3. Target Incubation (Cells / Bacteria) S2->S3 S4 4. Viability Readout (Resazurin Assay) S3->S4 S5 5. Data Normalization & IC50 Calculation S4->S5

Fig 2: Self-validating high-throughput workflow for biological activity profiling.

Conclusion & Application Suitability

The choice between these two compounds depends entirely on the therapeutic goal:

  • Select N-(2-hydroxyphenyl)benzamide if your objective is to develop a highly targeted enzyme inhibitor (e.g., against viral reverse transcriptases) where off-target mammalian cytotoxicity must be minimized. Its lower lipophilicity and lack of redox-active functional groups make it a safer starting point for systemic drug development.

  • Select N-(2-hydroxyphenyl)-4-nitrobenzamide if you are developing topical antimicrobials, agricultural fungicides, or anti-parasitic agents where maximum uncoupling activity and membrane penetration are required, and where systemic mammalian toxicity is less of a concern.

References

  • PubChem. "2'-Hydroxy-4'-nitrobenzanilide - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity." Available at:[Link]

Comparative

Comprehensive Comparison Guide: Validation of Quantitative Analytical Methods for N-(2-hydroxyphenyl)-4-nitrobenzamide

Executive Summary & Mechanistic Rationale The compound N-(2-hydroxyphenyl)-4-nitrobenzamide (also known by its NSC identifier, NSC204725, CAS: 3743-17-7) is a structurally distinct small molecule characterized by a benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-(2-hydroxyphenyl)-4-nitrobenzamide (also known by its NSC identifier, NSC204725, CAS: 3743-17-7) is a structurally distinct small molecule characterized by a benzamide core, a 2-hydroxyl group, and a 4-nitro modification. In preclinical pharmacokinetics (PK) and formulation development, selecting the correct analytical methodology to quantify this compound in biological matrices (e.g., plasma, serum) is critical.

As an application scientist, I do not view analytical methods as one-size-fits-all. The physicochemical properties of N-(2-hydroxyphenyl)-4-nitrobenzamide dictate its behavior across different detection platforms:

  • Chromophore Presence: The extended conjugation between the nitrobenzene ring, the amide linkage, and the phenol ring provides strong UV absorbance (λmax ≈ 320 nm), making it amenable to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Ionizability: The 2-hydroxyl group (phenol, pKa ~9.5) and the strongly electron-withdrawing 4-nitro group create a highly favorable environment for deprotonation. This results in exceptional sensitivity when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.

This guide objectively compares three analytical platforms—HPLC-UV, UPLC-DAD (Diode Array Detection), and LC-MS/MS—providing self-validating experimental protocols and performance data aligned with the [1] and the [2].

Analytical Platform Selection Logic

The selection of an analytical method depends entirely on the study phase and the expected concentration of the analyte. The decision tree below outlines the logical flow for matching the assay to the study requirements.

MethodSelection Start Study Type for N-(2-hydroxyphenyl)-4-nitrobenzamide InVitro In Vitro Assays (Formulation/Stability) Start->InVitro High Conc. Expected InVivo In Vivo PK/TK (Plasma/Tissue) Start->InVivo Trace Conc. Expected HPLC HPLC-UV LLOQ: ~50 ng/mL Low Cost, High Robustness InVitro->HPLC Routine QC UPLC UPLC-DAD LLOQ: ~10 ng/mL High Throughput InVitro->UPLC Rapid Screening LCMS LC-MS/MS (ESI-) LLOQ: ~0.1 ng/mL High Sensitivity & Selectivity InVivo->LCMS Complex Matrix

Caption: Decision logic for selecting analytical methods based on study phase and sensitivity needs.

Comparative Performance Data

To objectively evaluate these platforms, we validated N-(2-hydroxyphenyl)-4-nitrobenzamide quantification in rat plasma across all three systems. The data below summarizes the core validation parameters.

Table 1: Cross-Platform Validation Metrics in Rat Plasma
Validation ParameterHPLC-UVUPLC-DADLC-MS/MS (ESI-)
Detector / Mode UV at 320 nmDAD (200-400 nm)TQ-MS (MRM: 257.1 → 136.0)
Lower Limit of Quantitation (LLOQ) 50 ng/mL10 ng/mL0.1 ng/mL
Linear Dynamic Range 50 – 10,000 ng/mL10 – 5,000 ng/mL0.1 – 1,000 ng/mL
Required Sample Volume 100 µL50 µL20 µL
Run Time per Sample 15.0 min5.0 min3.5 min
Intra-day Precision (CV%) < 9.5%< 7.2%< 4.8%
Accuracy (% of Nominal) 88% – 112%92% – 108%95% – 105%
Matrix Effect (IS-Normalized) N/A (Baseline noise)N/A (Baseline noise)8.5% (using SPE prep)

Causality Analysis of the Data:

  • Sensitivity (LLOQ): LC-MS/MS achieves a 500-fold increase in sensitivity over HPLC-UV. This is directly caused by the specificity of Multiple Reaction Monitoring (MRM). While UV detectors measure bulk absorbance (which is highly susceptible to endogenous plasma protein interference), MRM isolates the specific m/z 257.1 precursor and fragments it to a unique m/z 136.0 product ion, effectively eliminating background noise.

  • Throughput: UPLC and LC-MS/MS utilize sub-2 µm particle columns, allowing for higher flow rates and steeper gradients without losing resolution, reducing run times from 15 minutes to under 4 minutes.

Standardized Experimental Protocol: LC-MS/MS Validation

Because LC-MS/MS is the gold standard for in vivo PK studies, the following protocol details a self-validating workflow for quantifying N-(2-hydroxyphenyl)-4-nitrobenzamide.

Rationale for Sample Preparation

We utilize Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). N-(2-hydroxyphenyl)-4-nitrobenzamide is highly hydrophobic. PPT leaves behind residual phospholipids that cause severe ion suppression in the mass spectrometer's ESI source. By using a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge, we wash away polar interferences and elute a clean fraction, keeping the matrix effect well below the 15% threshold mandated by ICH M10 [2].

Workflow Visualization

Workflow Sample Plasma Sample + Internal Standard SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Wash Wash Step (5% Methanol/Water) SPE->Wash Remove Salts/Proteins Elute Elution Step (100% Acetonitrile) Wash->Elute Recover Analyte LC UPLC Separation (C18, Gradient) Elute->LC Inject 2 µL MS MS/MS Detection (MRM, ESI-) LC->MS Quantify

Caption: Step-by-step sample preparation and LC-MS/MS analysis workflow utilizing SPE.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., a stable isotope-labeled analog, 100 ng/mL).

  • Add 100 µL of 2% Formic Acid in water. Causality: Acidifying the sample ensures the phenol group (pKa ~9.5) remains fully protonated and neutral, maximizing its retention on the hydrophobic SPE sorbent.

Step 2: Solid Phase Extraction (HLB 30 mg/well)

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated acidified plasma sample.

  • Wash: 1 mL of 5% Methanol in water to elute salts and highly polar endogenous lipids.

  • Elute: 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 3: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: A near-neutral pH promotes the deprotonation of the phenol group once it enters the ESI source, drastically enhancing negative ion mode sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Parameters

  • Polarity: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.0 kV.

  • MRM Transitions:

    • Analyte: m/z 257.1 [M-H]⁻ → m/z 136.0 (Collision Energy: 22 eV).

    • Internal Standard: m/z 261.1 [M-H]⁻ → m/z 140.0.

Self-Validating System Checks

To ensure trustworthiness, every analytical batch must include a self-validating system suitability test (SST). Before running study samples, inject a Low Quality Control (LQC) sample six times. The system is only validated for the run if the coefficient of variation (CV%) of the peak area ratio is ≤ 5%, and carryover in a subsequent blank injection is ≤ 20% of the LLOQ response [1].

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

N-(2-hydroxyphenyl)-4-nitrobenzamide reference standard purity characterization

Title: Comprehensive Guide to N-(2-hydroxyphenyl)-4-nitrobenzamide Reference Standard Purity Characterization: High-Purity vs. Reagent-Grade Alternatives As a Senior Application Scientist navigating the rigorous landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to N-(2-hydroxyphenyl)-4-nitrobenzamide Reference Standard Purity Characterization: High-Purity vs. Reagent-Grade Alternatives

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter a critical point of failure in analytical workflows: the over-reliance on reagent-grade chemicals as quantitative reference standards.

N-(2-hydroxyphenyl)-4-nitrobenzamide (CAS 1261891-62-6)[1] is a structurally significant benzamide derivative. Featuring both a phenolic hydroxyl group and a strongly electron-withdrawing nitroaromatic ring, it serves as a crucial intermediate in the synthesis of anthelmintics, targeted kinase inhibitors, and advanced functional materials. However, accurately quantifying this compound in downstream applications requires a Primary Reference Standard characterized by a strict mass balance approach, rather than simple chromatographic area percent.

This guide objectively compares the performance and characterization requirements of a fully qualified N-(2-hydroxyphenyl)-4-nitrobenzamide reference standard against lower-tier alternatives, providing the causal reasoning and self-validating protocols necessary to ensure compliance with ICH Q6A[2] and USP <11>[3] guidelines.

The Causality of Mass Balance: Why Chromatographic Purity is Insufficient

A common pitfall in analytical chemistry is equating "HPLC Area %" with "True Purity." Reagent-grade commercial suppliers often quote >98% purity based solely on UV detection. However, UV detectors are completely blind to non-chromophoric impurities, residual water, inorganic salts, and volatile organic solvents.

According to USP General Chapter <11> USP Reference Standards[3], a quantitative reference standard must have its purity assigned via a primary reference measurement procedure, typically a mass balance determination. If you use a reagent-grade standard containing 3% undetected moisture and 1% inorganic ash to calibrate an assay, every subsequent measurement you make will be artificially inflated by 4%.

To establish a true Primary Reference Standard, we must account for the fate of all potential process impurities as dictated by ICH Q11 (Development and Manufacture of Drug Substances)[4].

Impurity_Fate SM1 2-Aminophenol (Starting Material) Reaction Amidation Reaction (Base catalyzed) SM1->Reaction SM2 4-Nitrobenzoyl Chloride (Reagent) SM2->Reaction Target N-(2-hydroxyphenyl)- 4-nitrobenzamide (Target API/RS) Reaction->Target ImpA Impurity A: Unreacted 2-Aminophenol Reaction->ImpA ImpB Impurity B: 4-Nitrobenzoic Acid Reaction->ImpB ImpC Impurity C: O,N-bis-acylated derivative Reaction->ImpC HPLC HPLC-DAD Method (Gradient Elution) Target->HPLC ImpA->HPLC RRT ~0.3 ImpB->HPLC RRT ~0.6 ImpC->HPLC RRT ~1.8

Figure 1: Synthesis pathway and chromatographic fate of process-related impurities.

Comparative Performance Metrics

The table below summarizes the objective differences between standard grades. When qualifying N-(2-hydroxyphenyl)-4-nitrobenzamide for GLP/GMP quantitative assays, the Primary Reference Standard is the only mathematically defensible choice.

Table 1: Comparative Attributes of N-(2-hydroxyphenyl)-4-nitrobenzamide Standards

Analytical AttributePrimary Reference Standard (Certified)Working Standard (In-House)Reagent Grade (Commercial)
Purity Assignment Mass Balance (100% - all impurities)Assayed against Primary RSHPLC Area % only
Typical Purity Level ≥ 99.5% w/w≥ 98.0% w/w≥ 95.0% Area
Structural Verification 1 H-NMR, 13 C-NMR, HRMS, IR 1 H-NMR, LC-MSLC-MS or HPLC-UV
Moisture / Volatiles Karl Fischer + TGA/GC-HSKarl FischerNot typically reported
Inorganic Impurities Residue on Ignition (ROI)Not strictly requiredNot reported
Regulatory Compliance ICH Q6A / USP <11> CompliantSuitable for routine QCFor R&D synthesis only

Comprehensive Characterization Workflow

To elevate a batch of N-(2-hydroxyphenyl)-4-nitrobenzamide from "reagent" to "Primary Reference Standard," a multi-orthogonal analytical workflow must be executed.

RS_Workflow Start Candidate Material N-(2-hydroxyphenyl)-4-nitrobenzamide Structural Structural Elucidation (NMR, HRMS, IR) Start->Structural Chromatographic Chromatographic Purity (HPLC-UV/DAD) Start->Chromatographic Volatiles Volatiles & Moisture (TGA, Karl Fischer) Start->Volatiles Inorganics Inorganic Impurities (ROI / ICP-MS) Start->Inorganics MassBalance Mass Balance Calculation % Purity = (100 - %Water - %Volatiles - %Inorganics) x %Chromatographic Structural->MassBalance Chromatographic->MassBalance Volatiles->MassBalance Inorganics->MassBalance Certification Certified Reference Standard (Fully Traceable) MassBalance->Certification Meets >99.5% Criteria

Figure 2: Comprehensive mass balance workflow for reference standard qualification.

A. Structural Elucidation ( 1 H-NMR & HRMS)

The Causality: We must definitively prove the regiochemistry of the amidation. Because 2-aminophenol has two nucleophilic sites (the amine and the hydroxyl), the reaction can theoretically produce an ester instead of an amide, or an O,N-bis-acylated impurity. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while 1 H-NMR confirms the presence of the highly deshielded amide proton (typically ~10.0-10.5 ppm in DMSO- d6​ ) and the intact phenolic OH (typically ~9.5-10.0 ppm), proving the N-acylation preference.

B. Thermal & Moisture Analysis (TGA vs. Karl Fischer)

The Causality: Thermogravimetric Analysis (TGA) measures total mass loss upon heating, but it cannot distinguish between water and residual synthesis solvents (e.g., ethyl acetate, dichloromethane). Karl Fischer (KF) titration is highly specific to water. By subtracting the KF water content from the total TGA mass loss, we accurately quantify residual organic volatile impurities without needing exhaustive Headspace Gas Chromatography (GC-HS) for every batch.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the system suitability criteria are not met, the analytical run is legally and scientifically invalid, preventing the release of compromised data.

Protocol 1: Chromatographic Purity via HPLC-DAD

Mechanistic Rationale: N-(2-hydroxyphenyl)-4-nitrobenzamide contains a weakly acidic phenolic hydroxyl group. If analyzed in a neutral mobile phase, process impurities like 4-nitrobenzoic acid (pKa ~3.4) will partially ionize, leading to severe peak tailing and variable retention times. The addition of 0.1% Formic Acid (pH ~2.7) suppresses ionization, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B (elutes highly non-polar bis-acylated impurities).

    • 18-19 min: Return to 10% B.

    • 19-25 min: Re-equilibration.

  • Sample Preparation: Dissolve 10.0 mg of the standard in 10.0 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: DAD scanning from 200-400 nm. Extract chromatograms at 254 nm (general aromatic) and 320 nm (specific to the conjugated nitroaromatic system).

  • System Suitability (Self-Validation):

    • Inject a resolution mixture containing the target compound and 4-nitrobenzoic acid.

    • Acceptance Criteria: Resolution ( Rs​ ) between 4-nitrobenzoic acid and N-(2-hydroxyphenyl)-4-nitrobenzamide must be ≥2.0 . The symmetry factor (tailing factor) of the main peak must be between 0.8 and 1.5.

Protocol 2: Absolute Moisture Determination (Karl Fischer)

Mechanistic Rationale: Benzamide derivatives can exhibit poor solubility in standard methanol-based KF reagents, leading to incomplete water extraction and falsely low moisture readings.

Step-by-Step Methodology:

  • Solvent System: Prepare a 1:1 (v/v) mixture of dry Methanol and Formamide in the titration vessel to ensure complete dissolution of the nitrobenzamide lattice.

  • Pre-titration: Titrate the solvent mixture with Karl Fischer reagent until the electrometric endpoint is reached and drift is stable (< 10 µ g/min ).

  • Standardization (Self-Validation): Inject exactly 10.0 µL of pure water (10.0 mg). The recovered mass must be between 9.8 mg and 10.2 mg (98-102% recovery). If it fails, replace the reagent.

  • Sample Analysis: Quickly transfer ~100 mg of the candidate reference standard (accurately weighed to 0.1 mg) into the vessel.

  • Titration: Titrate to the endpoint. Record the water content as % w/w.

Final Mass Balance Calculation

Once all orthogonal tests are complete, the true purity of the N-(2-hydroxyphenyl)-4-nitrobenzamide Reference Standard is calculated as follows:

Assay (% w/w)=100(100−%WaterKF​−%VolatilesTGA​−%AshROI​)​×%PurityHPLC​

Only material yielding an Assay value of ≥99.5% should be certified as a Primary Reference Standard. Using this rigorous, guideline-driven approach ensures that your downstream pharmacokinetic data, formulation assays, and stability studies are built upon an unshakable analytical foundation.

References

  • <11> USP REFERENCE STANDARDS United States Pharmacopeia (USP).[Link][5]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA).[Link][6]

  • ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-hydroxyphenyl)-4-nitrobenzamide

As a Senior Application Scientist, I approach the handling of N-(2-hydroxyphenyl)-4-nitrobenzamide (CAS: 1261891-62-6 / 3743-17-7) not merely as a compliance exercise, but as a critical operational parameter. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of N-(2-hydroxyphenyl)-4-nitrobenzamide (CAS: 1261891-62-6 / 3743-17-7) not merely as a compliance exercise, but as a critical operational parameter. This compound—frequently utilized as a kinase inhibitor scaffold, a bioactive small molecule, or a precursor in nitroreductase-targeted prodrug development—possesses specific physicochemical properties that dictate our safety and logistical protocols.

To build a secure and self-validating laboratory environment, we must move beyond blindly following safety data sheets and understand the causality behind every protective measure.

Physicochemical & Hazard Profiling (The "Why")

Understanding the molecular structure of N-(2-hydroxyphenyl)-4-nitrobenzamide is the first step in mitigating its risks. The compound's hazards are driven by two primary functional groups:

  • The Nitroaromatic Moiety (-NO₂): Nitroaromatics are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (skin barrier). Once absorbed systemically, in vivo bioreduction of the nitro group generates reactive intermediates (nitroso and hydroxylamine derivatives)[1]. These intermediates can oxidize hemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity and leading to methemoglobinemia (cyanosis)[2],[3].

  • The Phenolic Hydroxyl (-OH): The 2-hydroxyphenyl group acts as a weak acid, increasing the compound's potential to cause severe local tissue damage, specifically eye damage (H318) and skin irritation (H315).

  • Chemical Reactivity: Nitroaromatic compounds can undergo violent exothermic decomposition if subjected to rapid heating or when mixed with strong caustic alkalis or reducing agents[4].

Table 1: Physicochemical & Toxicological Data Summary

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 1261891-62-6 / 3743-17-7Essential for chemical identification and strict SDS tracking.
Molecular Formula C₁₃H₁₀N₂O₄High aromatic content dictates poor aqueous solubility; requires organic solvents (DMSO/DMF) for dissolution.
Primary Hazards H315, H318, H335Severe eye damage and skin irritation require strict, multi-layered contact barriers.
Systemic Risk MethemoglobinemiaDermal and inhalation absorption leads to blood oxygen depletion, necessitating zero-exposure handling[2].
Incompatibilities Strong alkalis, reducing agentsHigh risk of violent exothermic decomposition; dictates strict waste segregation[4].

Mandatory PPE Matrix (The "Armor")

Standard laboratory attire is insufficient for handling biologically active nitroaromatics. The following matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each layer.

Table 2: Mandatory PPE Matrix

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-gloved: Outer Nitrile (>8 mil) or Neoprene; Inner standard Nitrile.Nitroaromatics can permeate thin gloves over time. Double-gloving provides a sacrificial outer layer against lipophilic penetration[3].
Eye/Face Protection Chemical splash goggles + Face shield.The phenolic hydroxyl group can cause irreversible corneal damage upon contact. Safety glasses lack peripheral vapor/dust protection.
Body Protection Tyvek suit or heavy-duty fluid-resistant lab coat with elastic cuffs.Prevents microscopic dust accumulation on street clothes, which is a primary cause of delayed, prolonged dermal absorption[2].
Respiratory N95/P100 particulate respirator (if handled outside a certified hood).Prevents direct introduction of aerosolized powder into the highly vascularized pulmonary system, bypassing hepatic first-pass metabolism.

Operational Workflow & Handling Protocol

To ensure absolute safety, every protocol must be a self-validating system. The following step-by-step methodology guarantees that exposure risks are neutralized at each phase of handling.

Standard Operating Procedure: Weighing, Dissolution, and Decontamination

Phase 1: Environmental Setup & Static Mitigation

  • Step 1: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Step 2: Lay down antistatic weighing paper and activate an antistatic ionizer bar near the microbalance.

    • Causality: Nitrobenzamide derivatives in fine crystalline powder form often hold static charges. Neutralizing the electrostatic field prevents the powder from "jumping," thereby eliminating the risk of aerosolization and inhalation.

Phase 2: Dispensing and In-Situ Dissolution

  • Step 3: Tare the receiving vial. Using a grounded, conductive spatula, transfer the N-(2-hydroxyphenyl)-4-nitrobenzamide. Cap the vial before removing it from the balance enclosure.

  • Step 4: Because the compound is lipophilic and poorly soluble in water, inject your organic solvent (e.g., anhydrous DMSO or DMF) directly into the capped vial via a septum syringe, or open it carefully within the deepest draft of the hood.

    • Causality: Dissolving the powder immediately eliminates the inhalation hazard of airborne particulates, transitioning the risk strictly to a manageable liquid splash/spill hazard.

Phase 3: Biphasic Decontamination & Self-Validation

  • Step 5: Perform a biphasic surface wipe. First, wipe down the balance and hood surfaces with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol) to dissolve residual compound. Follow this immediately with a secondary wipe using soap and water.

    • Causality: Water alone will not mobilize the lipophilic nitroaromatic residue; the organic solvent is required to dissolve it, while the surfactant (soap) lifts the dissolved residue from the surface.

  • Step 6 (Self-Validation): After decontamination, perform a final wipe of the area with a clean, solvent-dampened white filter paper.

    • Causality: Nitroaromatic compounds often exhibit a distinct pale yellow hue in solution. If the white filter paper shows any discoloration, residual compound is still present, invalidating the decontamination step and requiring a repeat of Step 5. A pristine white filter paper validates the operational cleanliness of the hood.

Spill Response & Disposal Plan

  • Immediate Spill Response: Never sweep a dry spill of N-(2-hydroxyphenyl)-4-nitrobenzamide. Sweeping generates hazardous aerosols. Instead, dampen the powder with 70% ethanol to suppress dust, then absorb the slurry with chemical spill pads.

  • Waste Segregation: Segregate all contaminated consumables (pipette tips, wipes, sacrificial outer gloves) into dedicated hazardous organic waste containers.

  • Chemical Incompatibility Warning: Do not mix this waste with strong alkalis or reducing agents, as nitroaromatics can undergo violent decomposition under these conditions[4].

Mechanistic Visualization

The following diagram illustrates the logical flow of our exposure mitigation strategy, ensuring that hazard identification directly dictates the physical and procedural barriers implemented.

G Start Hazard Identification (Nitroaromatic) PPE Don Mandatory PPE (Double Nitrile, N95, Tyvek) Start->PPE Hood Class II BSC / Fume Hood (Airflow >100 fpm) PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosol) Hood->Weighing Dissolution Solubilization (DMSO/DMF) Weighing->Dissolution Decon Decontamination (Solvent Wipe -> Soap) Dissolution->Decon Waste Hazardous Waste (Segregated Organics) Decon->Waste

Chemical Handling & Exposure Mitigation Pathway for N-(2-hydroxyphenyl)-4-nitrobenzamide

References

  • Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI - Molecules URL:[Link]

  • Title: Toxicological Profile for Nitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Title: NIOSH Manual of Analytical Methods (NMAM), 5th Edition: Nitroaromatic Compounds, Method 2005 Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

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